molecular formula C18H23NO3 B2505616 2-Methoxy-6-{[(4-propoxybenzyl)amino]methyl}phenol CAS No. 1223887-93-1

2-Methoxy-6-{[(4-propoxybenzyl)amino]methyl}phenol

Cat. No.: B2505616
CAS No.: 1223887-93-1
M. Wt: 301.386
InChI Key: ROGHLPRAHXAQCH-UHFFFAOYSA-N
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Description

2-Methoxy-6-{[(4-propoxybenzyl)amino]methyl}phenol is a useful research compound. Its molecular formula is C18H23NO3 and its molecular weight is 301.386. The purity is usually 95%.
BenchChem offers high-quality 2-Methoxy-6-{[(4-propoxybenzyl)amino]methyl}phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methoxy-6-{[(4-propoxybenzyl)amino]methyl}phenol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-methoxy-6-[[(4-propoxyphenyl)methylamino]methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO3/c1-3-11-22-16-9-7-14(8-10-16)12-19-13-15-5-4-6-17(21-2)18(15)20/h4-10,19-20H,3,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROGHLPRAHXAQCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)CNCC2=C(C(=CC=C2)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Non-Pungent Capsaicin Analogs with 4-Propoxybenzyl Substituents

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the design, synthesis, and evaluation of non-pungent capsaicin analogs featuring 4-propoxybenzyl substituents . This guide focuses on the structural modification of the vanilloid "head" region to eliminate pungency while retaining therapeutic bioactivity (e.g., TRPV1 antagonism, metabolic modulation, or anti-cancer properties).

Executive Summary

Capsaicin (8-methyl-N-vanillyl-6-nonenamide) is a potent TRPV1 agonist with significant therapeutic potential in analgesia, oncology, and metabolic regulation. However, its clinical utility is severely limited by its defining characteristic: pungency (burning sensation), caused by the activation of TRPV1 channels on nociceptive sensory neurons.

This guide focuses on a specific class of "second-generation" analogs: N-(4-propoxybenzyl)amides . By replacing the native vanillyl (4-hydroxy-3-methoxybenzyl) head group with a 4-propoxybenzyl moiety, researchers can decouple TRPV1 binding affinity from channel gating. The resulting compounds typically function as silent antagonists or non-pungent modulators , retaining lipophilic interactions within the binding pocket without triggering the calcium influx associated with pain signaling.

Key Technical Advantages
  • Abolished Pungency: Elimination of the phenolic hydroxyl and methoxy groups prevents the hydrogen bonding network (T551/E571) required for channel opening.

  • Enhanced Lipophilicity: The 4-propoxy chain increases LogP, improving membrane permeability and blood-brain barrier (BBB) penetration.

  • Metabolic Stability: Removal of the phenolic hydroxyl group reduces susceptibility to rapid Phase II conjugation (glucuronidation/sulfation).

Molecular Architecture & SAR Logic

The design of 4-propoxybenzyl analogs relies on a precise understanding of the TRPV1 pharmacophore.

The Pharmacophore Triad

Capsaicin interacts with TRPV1 via three regions:

  • A-Region (Head): Vanillyl group.[1][2] Essential for agonism (pungency). Forms H-bonds with Thr551 and Glu571 in the S3-S4 linker region.

  • B-Region (Linker): Amide bond. Provides dipole interactions and orientation.

  • C-Region (Tail): Aliphatic chain. Interacts with the hydrophobic pocket formed by Tyr511 and Ser512 .

The 4-Propoxybenzyl Modification

Substituting the A-Region with a 4-propoxybenzyl group effects the following changes:

FeatureNative Capsaicin (Vanillyl)4-Propoxybenzyl AnalogConsequence
H-Bond Donor Phenolic -OH (Para)None (Ether linkage)Loss of Agonism (Non-pungent)
H-Bond Acceptor Methoxy -OCH3 (Meta)NoneReduced polarity
Steric Bulk LowHigh (Propyl chain)Enhanced hydrophobic contact
Mode of Action Agonist (Channel Opener)Antagonist / Silent BinderBlocks pore without gating
Mechanism of Action Diagram (DOT)

TRPV1_Mechanism Capsaicin Capsaicin (Vanillyl Head) TRPV1_Pocket TRPV1 Ligand Binding Pocket (S3-S4 Linker) Capsaicin->TRPV1_Pocket Analog Analog (4-Propoxybenzyl Head) Analog->TRPV1_Pocket HBond H-Bond Formation (Thr551 / Glu571) Analog->HBond X (Missing) Hydrophobic Hydrophobic Interaction (Tyr511) Analog->Hydrophobic Enhanced by Propoxy TRPV1_Pocket->HBond Vanillyl OH/OMe TRPV1_Pocket->Hydrophobic Aliphatic Tail Gate_Open Channel Gating (Ca2+ Influx) HBond->Gate_Open Gate_Closed Channel Closed (No Influx) Hydrophobic->Gate_Closed Stabilizes Closed State Sensation Pungency / Pain Gate_Open->Sensation Therapeutic Desensitization / Antagonism (Analgesia) Gate_Closed->Therapeutic

Figure 1: Mechanistic divergence between Capsaicin and 4-Propoxybenzyl analogs at the TRPV1 receptor site.

Chemical Synthesis Protocol

This protocol describes the synthesis of N-(4-propoxybenzyl)nonanamide (a representative analog) via a convergent synthetic route.

Reagents & Equipment
  • Precursors: 4-Hydroxybenzaldehyde, 1-Bromopropane, Nonanoyl Chloride (or other fatty acid chlorides).

  • Solvents: DMF, DCM, Methanol.

  • Reagents: Potassium Carbonate (

    
    ), Hydroxylamine Hydrochloride, Lithium Aluminum Hydride (LAH) or 
    
    
    
    .
Step-by-Step Methodology
Step 1: Etherification (Formation of the Propoxy Head)
  • Dissolve 4-hydroxybenzaldehyde (1.0 eq) in anhydrous DMF.

  • Add

    
      (2.0 eq) and stir at room temperature for 30 min.
    
  • Add 1-bromopropane (1.2 eq) dropwise.

  • Heat to 80°C for 4-6 hours. Monitor via TLC (Hexane:EtOAc 4:1).

  • Workup: Pour into ice water, extract with EtOAc, wash with brine, dry over

    
    .
    
  • Product: 4-Propoxybenzaldehyde.

Step 2: Reductive Amination (Formation of the Amine)
  • Dissolve 4-Propoxybenzaldehyde in Methanol.

  • Add Ammonium Acetate (10 eq) and Sodium Cyanoborohydride (

    
    , 1.5 eq).
    
  • Stir at RT for 12-24 hours.

  • Acidify with HCl to pH 2 (to quench and decompose borate complexes), then basify with NaOH to pH 10.

  • Extract with DCM.

  • Product: 4-Propoxybenzylamine.

Step 3: Amide Coupling (Final Assembly)
  • Dissolve 4-Propoxybenzylamine (1.0 eq) in anhydrous DCM.

  • Add Triethylamine (TEA, 1.5 eq) or DIPEA.

  • Cool to 0°C.

  • Add Nonanoyl Chloride (1.0 eq) dropwise (to mimic the nonivamide tail). Note: Use Oleoyl chloride for Olvanil-like analogs.

  • Warm to RT and stir for 2 hours.

  • Purification: Silica gel column chromatography (Eluent: DCM/MeOH).

Synthesis Workflow Diagram (DOT)

Synthesis_Flow SM1 4-Hydroxybenzaldehyde Int1 4-Propoxybenzaldehyde SM1->Int1 Etherification Reag1 1-Bromopropane / K2CO3 Reag1->Int1 Int2 4-Propoxybenzylamine Int1->Int2 Amination Reag2 NH4OAc / NaCNBH3 (Reductive Amination) Reag2->Int2 Final N-(4-Propoxybenzyl)amide (Target Analog) Int2->Final Acylation Reag3 Fatty Acid Chloride (e.g., Nonanoyl Cl) + TEA Reag3->Final

Figure 2: Convergent synthetic pathway for 4-propoxybenzyl capsaicin analogs.

Biological Evaluation & Protocols

To validate the "non-pungent" status and therapeutic efficacy, the following assays are mandatory.

Calcium Microfluorimetry (Pungency Assay)

This assay determines if the analog activates TRPV1 (agonist) or blocks it (antagonist).

  • Cell Line: HEK293 cells stably expressing hTRPV1 or rat DRG neurons.

  • Indicator: Fluo-4 AM or Fura-2 AM.

  • Protocol:

    • Load cells with Fluo-4 AM (4 µM) for 45 min at 37°C.

    • Wash cells with Tyrode’s buffer containing 1.8 mM

      
      .
      
    • Agonist Mode: Add Analog (10 nM – 10 µM). Measure fluorescence spike.

      • Expected Result: No significant fluorescence increase (Non-pungent).

    • Antagonist Mode: Pre-incubate with Analog (5 min), then add Capsaicin (100 nM).

      • Expected Result: Dose-dependent inhibition of Capsaicin-induced

        
         influx.
        
Comparative Efficacy Data (Hypothetical/Representative)
CompoundHead GroupTail GroupTRPV1

(Activation)
TRPV1

(Inhibition)
Pungency (Scoville)
Capsaicin Vanillyl8-Me-nonenoyl~20 nMN/A16,000,000
Nonivamide VanillylNonanoyl~50 nMN/A9,200,000
4-PB-Non 4-Propoxybenzyl Nonanoyl> 100 µM (Inactive) 1.2 µM 0 (Non-pungent)
Capsazepine (Constrained)(Constrained)Inactive~200 nM0

Note: "4-PB-Non" denotes N-(4-propoxybenzyl)nonanamide.

Therapeutic Applications

Pain Management (Topical/Systemic)

Unlike capsaicin, which requires "defunctionalization" of nerves (causing initial pain), 4-propoxybenzyl analogs act as competitive antagonists . They bind the receptor and prevent endogenous ligands (anandamide, protons, heat) from triggering nociception without the initial burning side effect.

Oncology (Anti-Proliferative)

Recent studies suggest that capsaicin analogs exert anti-cancer effects via TRPV1-independent mechanisms , such as:

  • Mitochondrial Disruption: The lipophilic 4-propoxy tail facilitates entry into the mitochondrial matrix, disrupting the electron transport chain (ETC) and inducing ROS-mediated apoptosis.

  • SERCA Inhibition: Increasing cytosolic calcium overload leading to ER stress.

References

  • Caterina, M. J., et al. (1997).[2][3] "The capsaicin receptor: a heat-activated ion channel in the pain pathway." Nature.[2] Link

  • Appendino, G., et al. (2003). "Capsaicinoids and vanilloids.[1][4][5][6][7] From the kitchen to the pharmacy." Progress in Drug Research. Link

  • Lee, J., et al. (2001). "Structure-activity relationships of substituted N-(vanillyl)amides." Bioorganic & Medicinal Chemistry. Link

  • Szallasi, A., & Blumberg, P. M. (1999). "Vanilloid (Capsaicin) Receptors and Mechanisms." Pharmacological Reviews. Link

  • Yang, F., et al. (2015).[3] "Structural mechanism of TRPV1 channel activation by capsaicin." Nature.[2] Link (Provides structural basis for the necessity of the vanillyl H-bonds).

  • Baraldi, P. G., et al. (2010). "Transient Receptor Potential Vanilloid 1 (TRPV1) Channel as a Target for Novel Analgesics." Journal of Medicinal Chemistry. Link

Sources

2-Methoxy-6-{[(4-propoxybenzyl)amino]methyl}phenol molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-Methoxy-6-{[(4-propoxybenzyl)amino]methyl}phenol

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-Methoxy-6-{[(4-propoxybenzyl)amino]methyl}phenol, a phenolic Mannich base of interest to researchers in medicinal chemistry and drug development. While this specific derivative is not extensively documented in publicly available literature, this guide extrapolates its core properties, a robust synthetic protocol, and potential biological activities based on the well-established chemistry of analogous compounds. This document is intended to serve as a foundational resource for its synthesis, characterization, and evaluation.

Introduction

Phenolic Mannich bases are a class of organic compounds characterized by a hydroxyl group and an aminoalkyl group on an aromatic ring. These structures are of significant interest in pharmaceutical research due to their wide range of biological activities, including potential anti-inflammatory, antioxidant, and anticancer properties. The versatility of the Mannich reaction allows for the synthesis of a diverse library of derivatives, enabling fine-tuning of their pharmacological profiles.

This guide focuses on a specific, less-characterized member of this family: 2-Methoxy-6-{[(4-propoxybenzyl)amino]methyl}phenol. By dissecting its structural components, we can infer its chemical behavior and potential for biological interaction. The molecule incorporates a guaiacol (2-methoxyphenol) backbone, which is known for its antioxidant properties, and an N-(4-propoxybenzyl)amino moiety that can influence its lipophilicity and binding interactions with biological targets.

Physicochemical Properties

The molecular structure of 2-Methoxy-6-{[(4-propoxybenzyl)amino]methyl}phenol dictates its physical and chemical characteristics. Based on its constituent atoms, the molecular formula and weight have been calculated.

PropertyValue
Molecular Formula C18H23NO3
Molecular Weight 301.38 g/mol [1][2][3]
IUPAC Name 2-Methoxy-6-{[(4-propoxybenzyl)amino]methyl}phenol
Appearance (Predicted) Off-white to pale yellow solid
Solubility (Predicted) Soluble in methanol, ethanol, DMSO, and chlorinated solvents; sparingly soluble in water

Synthesis and Mechanism

The most direct and efficient method for the synthesis of 2-Methoxy-6-{[(4-propoxybenzyl)amino]methyl}phenol is the Mannich reaction. This three-component condensation reaction involves an active hydrogen compound (2-methoxyphenol), an aldehyde (formaldehyde), and a primary or secondary amine (4-propoxybenzylamine).

Reaction Mechanism

The reaction proceeds through two primary stages:

  • Formation of the Iminium Ion: Formaldehyde reacts with 4-propoxybenzylamine to form a reactive electrophilic species known as an iminium ion.

  • Electrophilic Aromatic Substitution: The electron-rich 2-methoxyphenol acts as a nucleophile, attacking the iminium ion. The aminomethyl group is thereby introduced onto the aromatic ring, preferentially at the ortho position to the hydroxyl group, which is activated and sterically accessible.

Experimental Protocol: Synthesis of 2-Methoxy-6-{[(4-propoxybenzyl)amino]methyl}phenol

This protocol is a general method and may require optimization for this specific target molecule.

Materials:

  • 2-Methoxyphenol (guaiacol)

  • 4-Propoxybenzylamine

  • Formaldehyde (37% aqueous solution)

  • Ethanol

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve 1.0 equivalent of 2-methoxyphenol in ethanol.

  • To the stirred solution, add 1.1 equivalents of 4-propoxybenzylamine.

  • Slowly add 1.5 equivalents of a 37% aqueous formaldehyde solution to the mixture.

  • Equip the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 78-80°C) for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation.

  • If a precipitate forms, collect the solid by vacuum filtration and wash with cold ethanol.

  • If no precipitate forms, reduce the solvent volume under reduced pressure and add cold deionized water to induce precipitation.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Synthetic Workflow Diagram

G cluster_reactants Reactants cluster_reaction Mannich Condensation cluster_workup Workup & Purification cluster_product Final Product Guaiacol 2-Methoxyphenol Reaction Reflux in Ethanol Guaiacol->Reaction Formaldehyde Formaldehyde Formaldehyde->Reaction Amine 4-Propoxybenzylamine Amine->Reaction Cooling Cooling & Precipitation Reaction->Cooling Filtration Vacuum Filtration Cooling->Filtration Recrystallization Recrystallization Filtration->Recrystallization Product 2-Methoxy-6-{[(4-propoxybenzyl)amino]methyl}phenol Recrystallization->Product

Caption: Synthetic workflow for 2-Methoxy-6-{[(4-propoxybenzyl)amino]methyl}phenol.

Potential Biological Activity and Applications

  • Antioxidant Activity: The presence of the phenolic hydroxyl group, particularly from the guaiacol moiety, suggests that the compound may possess radical scavenging capabilities.

  • Anti-inflammatory Properties: Some phenolic Mannich bases have been shown to exhibit anti-inflammatory effects.[4]

  • Antimicrobial Activity: The aminoalkyl side chain is a common feature in many antimicrobial agents, suggesting potential antibacterial or antifungal properties.[6]

  • Anticancer Research: Certain Mannich bases have demonstrated cytotoxicity against various cancer cell lines.[5]

Postulated Mechanism of Action: Antioxidant Pathway

G ROS Reactive Oxygen Species (ROS) Damage Oxidative Damage ROS->Damage Neutralization Radical Scavenging (H-atom donation) ROS->Neutralization interacts with Phenol 2-Methoxy-6-{[(4-propoxybenzyl)amino]methyl}phenol Phenol->Neutralization Cell Cellular Components (Lipids, Proteins, DNA) Cell->Damage Phenoxy Stable Phenoxy Radical Neutralization->Phenoxy Protection Cellular Protection Neutralization->Protection

Caption: Postulated antioxidant mechanism of action.

Characterization and Quality Control

The structural confirmation and purity assessment of the synthesized 2-Methoxy-6-{[(4-propoxybenzyl)amino]methyl}phenol would rely on standard spectroscopic techniques.

Spectroscopic Analysis Protocols
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6).

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire ¹H and ¹³C NMR spectra. Expected ¹H NMR signals would include aromatic protons, a singlet for the aminomethyl bridge (-CH2-), and signals corresponding to the methoxy and propoxy groups.

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Obtain a background spectrum of the empty ATR crystal.

    • Place a small amount of the solid sample on the ATR crystal and apply pressure.

    • Acquire the IR spectrum. Key expected peaks include a broad O-H stretch for the phenolic hydroxyl group, C-H stretches for alkyl and aromatic groups, and C-O stretches for the ether linkages.

  • Mass Spectrometry (MS):

    • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol).

    • Introduce the sample into the mass spectrometer (e.g., using electrospray ionization - ESI).

    • The resulting mass spectrum should show a prominent peak corresponding to the molecular ion [M+H]⁺ at m/z 302.39.

Conclusion

2-Methoxy-6-{[(4-propoxybenzyl)amino]methyl}phenol represents a promising, albeit understudied, molecule within the pharmacologically relevant class of phenolic Mannich bases. This guide provides a foundational framework for its synthesis via the Mannich reaction and outlines its predicted physicochemical properties and potential biological activities based on established chemical principles and data from analogous compounds. The provided protocols for synthesis and characterization serve as a starting point for researchers aiming to explore the therapeutic potential of this and other novel Mannich bases. Further experimental validation is necessary to fully elucidate its properties and potential applications in drug discovery and development.

References

  • Recent advances in biological applications of mannich bases — An overview. (n.d.).
  • C18H23NO3. (n.d.). Wikipedia.
  • Synthesis and antitumor activities of novel Mannich base derivatives derived from natural flavonoids. (2021).
  • Novel phenolic Mannich base derivatives: synthesis, bioactivity, molecular docking, and ADME-Tox Studies. (2026).
  • Synthesis and Biological Activity of Important Phenolic Mannich Bases. (2026).
  • Methyldihydromorphine. (n.d.). NIST WebBook.
  • Synthesis and Biological Activity of Some Mannich Bases. (2016). Semantic Scholar.
  • Methyldihydromorphine | C18H23NO3. (n.d.). PubChem.
  • 2-Methoxy-6-{[(4-methylphenyl)amino]methyl}phenol. (n.d.). Smolecule.
  • 2-methoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol | 20772-64-9. (n.d.). Benchchem.
  • 2-Methoxy-6-{[(4-methylphenyl)amino]methyl}phenol. (n.d.). PubChem.
  • 2-methoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol. (n.d.). AK Scientific, Inc.
  • Phenol, 2-methoxy-6-[[(4-methylphenyl)imino]methyl]- 20772-64-9 wiki. (n.d.). Guidechem.
  • (+)-Dobutamine | 61661-05-0. (2023). ChemicalBook.
  • C18H23NO. (n.d.). Wikipedia.
  • Synthesis of 2-Aminomethyl-5-tert-butylphenols. (n.d.). Kyushu University Institutional Repository.
  • An efficient synthesis of N-substituted 3-nitrothiophen-2-amines. (2015).
  • Spectroscopic and Synthetic Profile of 2-Methoxy-4-(2-nitrovinyl)phenol: A Technical Guide. (n.d.). Benchchem.
  • Vibrational analysis and physical property studies of 6-Methoxy-2-[(E)-phenyliminomethyl]-phenol in the THz, IR and UV-visible spectral regions. (2019).
  • Process for the preparation of N-substituted aminomethylphosphonic acids. (n.d.).
  • 2-Methoxy-6-[(Z)-[(5-methyl-2-pyridyl)iminomethyl]phenol. (n.d.).
  • An efficient synthesis of N-substituted 3-nitrothiophen-2-amines. (2026).
  • One-pot synthesis of N-containing heterocycles from bioethanol via dehydrogenative dual-cross-condens
  • Synthesis, characterization and biological activity of 2-[(2-hydroxy-phenylimino)-methyl]-6-methoxy-phenol (MSAP) and nano sized of Co (II), Ni (II), Cu (II) and Zn (II) metal complexes. (2025).
  • Spectral Characterization and Quantum Mechanical Studies of 5-Amino-2-(6-(2-Hydroxyethyl)-3-Oxononyl) Cyclohex-2-Enone Isolated. (2022). Biointerface Research in Applied Chemistry.2). Biointerface Research in Applied Chemistry.

Sources

A Comprehensive Technical Guide to Novel o-Vanillin Derived Benzylamine Ligands for Coordination Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the synthesis, characterization, and application of a versatile class of Schiff base ligands derived from ortho-vanillin and benzylamine. Designed for researchers, medicinal chemists, and material scientists, this document offers both foundational knowledge and practical, field-proven insights into the coordination chemistry of these remarkable compounds. We will delve into the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative scientific literature.

Introduction: The Strategic Advantage of o-Vanillin Benzylamine Scaffolds

The convergence of o-vanillin (2-hydroxy-3-methoxybenzaldehyde) and benzylamine derivatives in Schiff base chemistry creates a ligand scaffold with exceptional potential in coordination chemistry. The inherent functionalities of the o-vanillin moiety—a phenolic hydroxyl group, a methoxy group, and an aldehyde—provide a rich platform for designing multidentate ligands upon condensation with primary amines.[1] The choice of benzylamine introduces a benzyl group, which can be readily substituted to modulate the steric and electronic properties of the resulting ligand and its metal complexes.

The stability of these Schiff bases, particularly those derived from aromatic aldehydes like o-vanillin, makes them ideal candidates for forming stable coordination compounds with a wide array of metal ions.[2] The coordination typically occurs through the nitrogen atom of the azomethine (-CH=N-) group and the deprotonated oxygen of the phenolic hydroxyl group, forming a stable six-membered chelate ring. This bidentate (or potentially higher denticity depending on the benzylamine substituent) coordination mode is fundamental to the diverse applications of these complexes.[3]

This guide will systematically walk through the synthesis of these ligands, their complexation with various metal ions, the analytical techniques for their characterization, and their emerging applications, with a particular focus on their biological and catalytic potential.

Ligand Synthesis: A Step-by-Step Protocol with Mechanistic Insights

The synthesis of o-vanillin derived benzylamine Schiff bases is primarily achieved through a condensation reaction. This reaction is a classic example of nucleophilic addition to a carbonyl group, followed by dehydration to form the imine linkage.

General Synthetic Protocol

A reliable and straightforward method for the synthesis of these Schiff bases involves the reflux of equimolar amounts of o-vanillin and the desired benzylamine in an alcoholic solvent.[4]

Materials:

  • o-Vanillin (2-hydroxy-3-methoxybenzaldehyde)

  • Benzylamine (or a substituted derivative)

  • Ethanol (or Methanol)

  • Glacial Acetic Acid (catalytic amount, optional)

Procedure:

  • Dissolve o-vanillin (1.0 eq.) in a minimal amount of hot ethanol in a round-bottom flask equipped with a reflux condenser.

  • In a separate beaker, dissolve benzylamine (1.0 eq.) in ethanol.

  • Add the benzylamine solution dropwise to the stirring o-vanillin solution.

  • (Optional) Add a few drops of glacial acetic acid to catalyze the reaction.[2]

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The solid product will precipitate out of the solution. If precipitation is slow, the solution can be cooled in an ice bath.

  • Collect the precipitate by filtration, wash with a small amount of cold ethanol, and dry in a vacuum desiccator.

  • The crude product can be further purified by recrystallization from ethanol.

Causality of Experimental Choices:

  • Solvent: Ethanol or methanol are excellent solvents for both reactants and facilitate the reaction. Their relatively low boiling points allow for easy removal after the reaction is complete.

  • Catalyst: The addition of a catalytic amount of acid protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the amine.

  • Reflux: Heating the reaction mixture increases the reaction rate, allowing the reaction to reach completion in a reasonable timeframe.

Diagram of the Synthetic Workflow:

G cluster_synthesis Ligand Synthesis Workflow start Start: Dissolve Reactants reactants o-Vanillin + Benzylamine in Ethanol start->reactants reflux Reflux (2-4 hours) (Optional: Acetic Acid Catalyst) reactants->reflux cool Cool to Room Temperature reflux->cool precipitate Precipitation of Product cool->precipitate filter Filter and Wash with Cold Ethanol precipitate->filter dry Dry under Vacuum filter->dry purify Recrystallize from Ethanol dry->purify end End: Pure Schiff Base Ligand purify->end G cluster_complexation Metal Complexation Workflow ligand Schiff Base Ligand in Ethanol mix Mix and Reflux (1-2 hours) ligand->mix metal Metal(II) Salt in Ethanol metal->mix complex Formation of [ML₂] Complex mix->complex isolate Filter, Wash, and Dry complex->isolate product Pure Metal Complex isolate->product

Caption: General workflow for the synthesis of metal complexes.

Coordination Modes and Geometry

The o-vanillin benzylamine ligands typically act as bidentate ligands, coordinating to the metal center through the phenolic oxygen and the imine nitrogen. [3]In the case of divalent metal ions like Cu(II), Ni(II), and Co(II), this often results in a distorted octahedral or square planar geometry, depending on the metal ion and the presence of other coordinating species (e.g., solvent molecules). [5] Single-crystal X-ray diffraction studies have been instrumental in elucidating the precise coordination geometries. For example, in some Mn(II) complexes with similar Schiff bases, a distorted octahedral geometry is observed, with the metal ion being six-coordinate. [5]

Characterization Techniques

A combination of spectroscopic and analytical techniques is essential for the unambiguous characterization of both the Schiff base ligands and their metal complexes.

Spectroscopic Characterization
TechniqueLigand (Expected Observations)Metal Complex (Expected Observations)Rationale
FT-IR Strong C=N (imine) stretch (~1600-1630 cm⁻¹). Broad O-H (phenolic) stretch (~3200-3400 cm⁻¹).Shift of C=N stretch to lower frequency (e.g., ~1590-1615 cm⁻¹) upon coordination. Disappearance of the broad O-H stretch, indicating deprotonation and coordination of the phenolic oxygen. [6]Appearance of new bands in the far-IR region corresponding to M-N and M-O vibrations. [3]Confirms the formation of the imine bond and its involvement in coordination. Provides evidence for the deprotonation of the phenolic hydroxyl group upon complexation.
¹H NMR Azomethine proton (-CH=N-) signal as a singlet (~8.0-9.0 ppm). Phenolic proton (-OH) signal as a broad singlet at downfield chemical shifts (>10 ppm). Aromatic and benzylic proton signals in their respective regions.Disappearance of the phenolic -OH proton signal. A downfield or upfield shift of the azomethine proton signal due to the change in the electronic environment upon coordination.Confirms the presence of the key functional groups in the ligand. Provides direct evidence of deprotonation and coordination.
¹³C NMR Azomethine carbon (-CH=N-) signal (~160-170 ppm). Phenolic carbon (C-OH) signal. Aromatic and benzylic carbon signals.Shift in the chemical shifts of the azomethine and phenolic carbons upon coordination.Provides further evidence of coordination through the imine nitrogen and phenolic oxygen.
UV-Vis Intense bands in the UV region corresponding to π→π* transitions of the aromatic rings and the C=N chromophore. A lower energy band corresponding to n→π* transition of the imine group.Shifts in the π→π* and n→π* transitions. Appearance of new, lower energy bands in the visible region corresponding to d-d transitions (for transition metals) or ligand-to-metal charge transfer (LMCT) bands. [2]Confirms coordination and provides information about the electronic structure and geometry of the metal complex.
Other Analytical Techniques
  • Elemental Analysis (CHN): Confirms the empirical formula of the synthesized compounds.

  • Mass Spectrometry: Determines the molecular weight of the ligand and provides information on the fragmentation pattern.

  • Molar Conductivity Measurements: Determines the electrolytic or non-electrolytic nature of the metal complexes in solution. [3]* Magnetic Susceptibility Measurements: Provides information about the number of unpaired electrons in the metal center and helps in determining the geometry of the complex.

  • Thermogravimetric Analysis (TGA): Studies the thermal stability of the complexes and the presence of coordinated or lattice solvent molecules.

Applications in Drug Development and Catalysis

The metal complexes of o-vanillin derived benzylamine ligands have shown significant promise in various fields, particularly in the development of new therapeutic agents and catalysts.

Antimicrobial and Anticancer Activity

Schiff base complexes of transition metals often exhibit enhanced biological activity compared to the free ligands. [7]This is often attributed to the chelation theory, which suggests that chelation reduces the polarity of the metal ion, increases the lipophilicity of the complex, and facilitates its transport across the lipid membranes of microbial and cancer cells.

  • Antibacterial and Antifungal Agents: Numerous studies have demonstrated the potent antibacterial and antifungal activity of copper(II), nickel(II), cobalt(II), and zinc(II) complexes of o-vanillin derived Schiff bases against a range of pathogenic bacteria and fungi. [3][8]The mechanism of action is often linked to the disruption of cellular processes, such as enzyme inhibition or DNA damage. The increased activity of copper complexes, in particular, has been a focus of research. [9][10]

  • Anticancer Agents: The potential of these complexes as anticancer agents is an active area of research. Some copper(II) complexes have shown significant cytotoxicity against various cancer cell lines. [11]The proposed mechanisms include the induction of apoptosis through DNA interaction and cleavage.

Catalytic Applications

The ability of the metal centers in these complexes to exist in multiple oxidation states makes them attractive candidates for catalytic applications.

  • Oxidation Reactions: Nickel(II) complexes of o-vanillin derived Schiff bases have been investigated as catalysts for the epoxidation of olefins. [8]* Coupling Reactions: Ruthenium(III) complexes have shown catalytic activity in alcohol oxidation and aryl-aryl coupling reactions. [8]* Hydrogenation Reactions: Nickel complexes are also being explored as catalysts for hydrogenation reactions. [12]

Conclusion and Future Outlook

The Schiff base ligands derived from o-vanillin and benzylamine offer a modular and highly versatile platform for the development of novel coordination compounds. The ease of their synthesis, coupled with the ability to fine-tune their properties through substitution on the benzylamine ring, makes them attractive for a wide range of applications.

The demonstrated biological activities of their metal complexes, particularly their antimicrobial and anticancer potential, highlight their promise in the field of medicinal chemistry. Further research focusing on structure-activity relationships, mechanistic studies, and in vivo evaluations will be crucial in translating these promising in vitro results into tangible therapeutic solutions.

In the realm of materials science, the catalytic potential of these complexes is just beginning to be fully explored. The development of more efficient and selective catalysts for important organic transformations remains a key area for future investigation.

This guide has provided a comprehensive overview of the synthesis, characterization, and application of o-vanillin derived benzylamine ligands and their metal complexes. It is our hope that the detailed protocols, mechanistic insights, and cited literature will serve as a valuable resource for researchers and professionals in the field, inspiring further innovation and discovery.

References

  • Synthesis, Spectral Characterization and Antimicrobial Activity of Schiff Bases and Their Mixed Ligand Metal Complexes of Co(II), Ni(II), Cu(II) and Zn(II). (n.d.). International Journal of ChemTech Research. [Link]

  • Hassan, A. M., & Said, A. O. (2021). Importance of the Applicability of O-Vanillin Schiff Base Complexes: Review. Advanced Journal of Chemistry-Section A, 4(2), 87-103. [Link]

  • Sherif, S. H., Kure, D. A., Moges, E. A., & Negash, A. N. (2017). Synthesis, characterization and antibacterial activity of Schiff base of Cu (II), Ni (II) and Co (II) complexes. Der Pharma Chemica, 9(12), 80-86. [Link]

  • Umar, A. B., & Oke, M. C. (2014). Synthesis, characterization, and antimicrobial studies of some vanillin schiff base metal (II) complexes. Journal of Chemical and Pharmaceutical Research, 6(7), 1934-1941. [Link]

  • Zahid, H., et al. (2024). Synthesis and evaluation of vanillin Schiff bases as potential antimicrobial agents against ESBL-producing bacteria. Scientific Reports, 14(1), 1-15. [Link]

  • Sharma, S., & Kumar, A. (2018). Synthesis and Characterization of Schiff Base Complexes of o-Vanillin and Anthranilic Acid and Their Biological Evaluation. Asian Journal of Chemistry, 30(8), 1751-1755. [Link]

  • Singh, R. (2014). Synthesis and Characterization of Vanillin Schiff Base With Cu(II) complexes. International Journal of Multidisciplinary Research and Development, 1(6), 96-99. [Link]

  • Wang, Y., et al. (2009). Synthesis, Characterization, Crystal Structure and Antibacterial Activities of Transition Metal(II) Complexes of the Schiff Base 2-[(4-Methylphenylimino)methyl]-6-methoxyphenol. Zeitschrift für anorganische und allgemeine Chemie, 635(6-7), 957-961. [Link]

  • Vassilyeva, O. Y., et al. (2024). Heterometallic CuCd and Cu2Zn complexes with o-vanillin and its Schiff base derivative: slow magnetic relaxation and catalytic activity associated with Cu(II) centers. ChemRxiv. [Link]

  • de Medeiros, W. M. T. Q., et al. (2018). A vanillin-based copper(ii) metal complex with a DNA-mediated apoptotic activity. RSC advances, 8(38), 21285-21295. [Link]

  • Bielska, M., et al. (2023). Anticancer and antimicrobial activity of new copper (II) complexes. Journal of Inorganic Biochemistry, 239, 112108. [Link]

  • Hassan, A. M., & Said, A. O. (2021). Importance of the Applicability of O-Vanillin Schiff Base Complexes: Review. Advanced Journal of Chemistry-Section A, 4(2), 87-103. [Link]

  • Gueye, A., et al. (2018). Synthesis and spectroscopic study of transition metal complexes of tridentate ligand formed by direct condensation of o-vanillin and 2-aminophenol: X-ray structural characterization of the zinc(II) complex. European Journal of Chemistry, 9(3), 281-286. [Link]

  • Salas-Sánchez, A., et al. (2025). Anticancer and Antimicrobial Activity of Copper(II) Complexes with Fluorine-Functionalized Schiff Bases: A Mini-Review. Inorganics, 13(2), 38. [Link]

  • Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry. [Link]

  • Wu, W., et al. (2014). Synthesis and Characterization of a Novel o-Vanillin Schiff Base Derivatives and Their Complexes With Zn(II). Journal of the Chinese Chemical Society, 61(8), 843-848. [Link]

  • Chand, S., et al. (2017). NiII–LnIII complexes with o-vanillin as the main ligand: syntheses, structures, magnetic and magnetocaloric properties. Dalton Transactions, 46(25), 8196-8207. [Link]

  • Method for preparing o-vanillin. (2012).
  • de Medeiros, W. M. T. Q., et al. (2018). A vanillin-based copper(ii) metal complex with a DNA-mediated apoptotic activity. RSC advances, 8(38), 21285-21295. [Link]

  • The synthesis of vanillin - learning about aspects of sustainable chemistry by comparing different syntheses. (2015). Journal of Science Education. [Link]

  • 13C NMR Spectrum (1D, 252 MHz, H2O, predicted). (n.d.). NP-MRD. [Link]

  • Sikari, R., et al. (2021). Nickel-Catalyzed [4 + 2] Annulation of Nitriles and Benzylamines by C–H/N–H Activation. The Journal of Organic Chemistry, 86(1), 279-290. [Link]

  • How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. (2021). ResearchGate. [Link]

  • Catalytic Studies on Schiff Base Complexes of Co(II) and Ni(II) Using Benzoylation of Phenol. (n.d.). Walsh Medical Media. [Link]

  • Gao, J., et al. (2021). High-efficiency catalytic hydrodeoxygenation of lignin-derived vanillin with nickel-supported metal phosphate catalysts. White Rose Research Online. [Link]

  • Yoon, H., et al. (2011). 1 H and 13 C NMR Data on Hydroxy/methoxy Flavonoids and the Effects of Substituents on Chemical Shifts. Bulletin of the Korean Chemical Society, 32(6), 2163-2166. [Link]

Sources

Biological Activity of N-(4-propoxybenzyl)-2-hydroxy-3-methoxybenzylamine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth pharmacological analysis of N-(4-propoxybenzyl)-2-hydroxy-3-methoxybenzylamine .

Editorial Note: As direct literature on this specific N-substituted derivative is sparse compared to its p-vanillyl (capsaicin-like) congeners, this guide synthesizes established Structure-Activity Relationship (SAR) principles of vanilloids, cytokinin derivatives, and benzylamine pharmacophores. It treats the compound as a high-value Specific Chemical Entity (SCE) likely designed as a TRPV1 Antagonist or a Novel Cytokinin Analog .

A Technical Guide to Pharmacological Characterization and Validation

Executive Summary

N-(4-propoxybenzyl)-2-hydroxy-3-methoxybenzylamine represents a distinct class of "ortho-vanilloids." Unlike classical vanilloids (e.g., Capsaicin) which possess a 4-hydroxy-3-methoxy motif essential for TRPV1 agonism, this compound features a 2-hydroxy-3-methoxy (o-vanillyl) headgroup. When coupled with a lipophilic 4-propoxybenzyl tail, the molecule is predicted to function as a TRPV1 Antagonist (blocking the channel without activation) or a selective Metal-Chelating Antiproliferative Agent .

This guide outlines the mechanistic rationale, predicted biological profile, and the mandatory experimental workflows required to validate its activity in drug development.

Part 1: Chemical Identity & Pharmacophore Analysis

To understand the biological activity, we must first deconstruct the molecule's interaction potential.

Structural DomainChemical FeatureBiological Implication
Headgroup 2-hydroxy-3-methoxybenzyl (o-Vanillyl)Loss of Agonism: The shift of the hydroxyl group from position 4 (para) to 2 (ortho) disrupts the critical hydrogen bonding network required for TRPV1 activation, potentially conferring antagonist properties [1].
Linker Secondary Amine (-NH-CH₂-)Metabolic Stability: More stable than the amide bond found in Capsaicin; susceptible to MAO (Monoamine Oxidase) unless sterically hindered.
Tail 4-PropoxybenzylLipophilicity: The propoxy group provides a hydrophobic anchor, enhancing membrane penetration and affinity for the lipophilic binding pocket of TRP channels or kinase domains [2].
Mechanistic Hypothesis

The "ortho-shift" (2-OH) suggests this molecule was designed to evade the "burning" sensation associated with standard vanilloids while retaining receptor affinity. It acts as a "silent binder"—occupying the vanilloid pocket to block endogenous ligands (anandamide) or exogenous activators (heat/capsaicin).

Part 2: Biological Activity & Therapeutic Potential[1]
1. TRPV1 Modulation (Pain & Inflammation)

The primary predicted activity is TRPV1 Antagonism .

  • Mechanism: The molecule likely binds to the transmembrane domain of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. The 4-propoxybenzyl tail anchors it in the lipid bilayer, while the o-vanillyl head occupies the ligand binding site without triggering the conformational change required for Ca²⁺ influx.

  • Therapeutic Utility: Neuropathic pain, inflammatory hyperalgesia, and chronic itch (pruritus) without the initial nociceptive flare seen with agonists.

2. Cytokinin-Like Activity (Cell Cycle Regulation)

The 2-hydroxy-3-methoxybenzylamine core is a known intermediate in the synthesis of N6-substituted adenosine derivatives (Cytokinins) which exhibit antitumor properties [3].

  • Mechanism: Inhibition of Cyclin-Dependent Kinases (CDKs) or induction of apoptosis via mitochondrial depolarization.

  • Therapeutic Utility: Antiproliferative agent against specific cancer lines (e.g., HOS, MCF7) [3].

3. Antioxidant & Metal Chelation

The o-vanillyl moiety (adjacent OH and OMe groups) forms a bidentate coordination site for transition metals (Cu²⁺, Fe²⁺).

  • Mechanism: Sequestration of redox-active metals, preventing Fenton reactions and subsequent oxidative stress.

Part 3: Experimental Protocols (Self-Validating Systems)

To confirm the biological identity of this compound, the following workflows must be executed.

Protocol A: Calcium Influx Assay (TRPV1 Validation)

Objective: Determine if the compound is an Agonist, Antagonist, or Inactive at the TRPV1 channel.

Materials:

  • HEK293 cells stably expressing hTRPV1.

  • Fluorescent Calcium Indicator (Fluo-4 AM).

  • Positive Control: Capsaicin (1 µM).

  • Antagonist Control: Capsazepine (10 µM).

Step-by-Step Methodology:

  • Loading: Incubate HEK293-hTRPV1 cells with 4 µM Fluo-4 AM for 45 min at 37°C in Calcium Assay Buffer (HBSS + 20 mM HEPES).

  • Baseline: Measure baseline fluorescence (

    
    ) for 30 seconds (Ex/Em: 494/506 nm).
    
  • Agonist Test: Inject N-(4-propoxybenzyl)-2-hydroxy-3-methoxybenzylamine (0.1 – 100 µM).

    • Result: If fluorescence spikes, it is an Agonist . (Unlikely due to 2-OH).

  • Antagonist Test: Pre-incubate cells with the test compound (10 µM) for 10 min. Then, inject Capsaicin (1 µM).

    • Result: If the Capsaicin-induced spike is suppressed compared to vehicle, the compound is an Antagonist .

  • Data Analysis: Calculate

    
     and fit to a dose-response curve to determine 
    
    
    
    .
Protocol B: DPPH Radical Scavenging Assay (Antioxidant)

Objective: Quantify the hydrogen atom transfer capability of the phenolic headgroup.

  • Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.

  • Mix 100 µL of test compound (varying concentrations) with 100 µL DPPH solution in a 96-well plate.

  • Incubate in darkness for 30 min at room temperature.

  • Measure Absorbance at 517 nm (

    
    ).
    
  • Validation: Compare against Ascorbic Acid (Standard).

Part 4: Signaling Pathway Visualization

The following diagram illustrates the predicted mechanism of action where the compound acts as a TRPV1 Antagonist , blocking the Calcium-Calmodulin-CaMKII nociceptive pathway.

TRPV1_Pathway cluster_blocked Inhibited by Compound Compound N-(4-propoxybenzyl)-2-hydroxy- 3-methoxybenzylamine TRPV1 TRPV1 Channel (Closed State) Compound->TRPV1 Blocks (Antagonist) Ca_Influx Ca2+ Influx TRPV1->Ca_Influx Opens Capsaicin Capsaicin / Heat (Stimulus) Capsaicin->TRPV1 Activates Depolarization Membrane Depolarization Ca_Influx->Depolarization CaMKII CaMKII Activation Ca_Influx->CaMKII CGRP CGRP / Substance P Release Depolarization->CGRP CaMKII->CGRP Pain Nociception / Pain Signal CGRP->Pain

Figure 1: Proposed mechanism of action. The compound binds to TRPV1, preventing the conformational change induced by agonists like Capsaicin, thereby inhibiting the downstream nociceptive signaling cascade.

Part 5: Data Presentation & Synthesis[1][2][3][4]

When reporting results for this compound, structure your data as follows to ensure comparability with standard vanilloids.

Table 1: Predicted Comparative Pharmacological Profile

CompoundHeadgroup PositionTail StructurePredicted TRPV1 ActivityLogP (Est.)
Test Compound 2-OH, 3-OMe 4-Propoxybenzyl Antagonist / Inactive ~4.2
Capsaicin4-OH, 3-OMeAliphatic ChainAgonist3.8
Capsazepine4-OH, 3-OMe (Fused)ChlorophenylAntagonist4.5
o-Vanillin2-OH, 3-OMeNoneInactive1.2

Interpretation:

  • High LogP (~4.2): Indicates high membrane permeability. The compound will likely cross the Blood-Brain Barrier (BBB), making it a candidate for CNS indications (e.g., central neuropathic pain) if toxicity is low.

  • 2-OH Position: The critical differentiator. If the Calcium Assay (Protocol A) shows no antagonism, the compound should be immediately screened for Cytotoxicity (Protocol B), as its activity may shift entirely to metal chelation or kinase inhibition [3].

References
  • Lee, J. et al. (2012). Structure-activity relationships for the A-region in a series of N-4-t-butylbenzyl 2-(4-methylsulfonylaminophenyl) propanamides as TRPV1 antagonists.[1] Bioorganic & Medicinal Chemistry.[2][3][4][5][1][6][7] Link

  • Draper-Joyce, C.J. et al. (2016). Structure-Activity Relationships of N-(4-t-Butylbenzyl)-N'-[4-(methylsulfonylamino)benzyl]thiourea Analogues as TRPV1 Antagonists.[5] Molecules.[2][3][4][5][1][6][7][8][9] Link

  • Trávníček, Z. et al. (2013).[2][6] N6-Benzyladenosine Derivatives as Novel N-Donor Ligands of Platinum(II) Dichlorido Complexes. Molecules.[2][3][4][5][1][6][7][8][9] Link

  • Baraldi, P.G. et al. (2010). Transient Receptor Potential Vanilloid 1 (TRPV1) Channel as a Target for Novel Analgesics. Current Opinion in Investigational Drugs. Link

Sources

Methodological & Application

Application Note: Reductive Amination of o-Vanillin and 4-Propoxybenzylamine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous technical guide for the reductive amination of o-vanillin (2-hydroxy-3-methoxybenzaldehyde) with 4-propoxybenzylamine. This specific transformation yields a secondary amine scaffold frequently utilized in medicinal chemistry for its ability to chelate metals and interact with biological targets via the phenolic hydroxyl group.

Introduction & Mechanistic Rationale

The synthesis of secondary amines via reductive amination is a cornerstone of drug discovery. This protocol targets the coupling of o-vanillin and 4-propoxybenzylamine .

Chemical Context
  • The Electrophile (o-Vanillin): Unlike simple benzaldehydes, o-vanillin possesses a hydroxyl group ortho to the carbonyl. This creates an intramolecular hydrogen bond that activates the carbonyl carbon toward nucleophilic attack while simultaneously stabilizing the resulting imine (Schiff base) intermediate. This often results in a distinct color change (yellow/orange) upon imine formation, serving as a visual process analytical technology (PAT).

  • The Nucleophile (4-Propoxybenzylamine): The para-propoxy group adds significant lipophilicity to the benzylamine, enhancing cell permeability of the final scaffold but potentially reducing solubility in highly polar aqueous workups.

Reaction Mechanism

The reaction proceeds through two distinct phases:[1]

  • Condensation: Nucleophilic attack of the amine on the aldehyde to form a hemiaminal, followed by dehydration to yield the imine (Schiff base).

  • Reduction: Hydride transfer to the imine C=N bond to generate the secondary amine.

Figure 1: Reaction Pathway

ReactionMechanism Start o-Vanillin (Aldehyde) Imine Schiff Base (Imine Intermediate) *Yellow/Orange* Start->Imine - H₂O (Condensation) Amine 4-Propoxybenzylamine (Amine) Amine->Imine Product Secondary Amine (Target) Imine->Product + [H⁻] (Reduction)

Caption: Mechanistic flow from condensation (reversible) to irreversible reduction.

Experimental Protocols

Two methods are detailed below. Method A is recommended for standard laboratory synthesis due to its cost-effectiveness and visual monitoring capabilities. Method B is preferred for high-throughput library generation where isolation of intermediates is undesirable.

Method A: Stepwise Reductive Amination (NaBH₄)

Best for: Gram-scale synthesis, visual monitoring, green solvent use.

Reagents:

  • o-Vanillin (1.0 equiv)

  • 4-Propoxybenzylamine (1.0 equiv)

  • Sodium Borohydride (NaBH₄) (1.5 equiv)

  • Solvent: Ethanol (EtOH) or Methanol (MeOH)

Step-by-Step Procedure:

  • Imine Formation (The "Yellow" Phase):

    • In a round-bottom flask, dissolve o-vanillin (e.g., 1.52 g, 10 mmol) in Ethanol (20 mL).

    • Add 4-propoxybenzylamine (1.65 g, 10 mmol) dropwise while stirring.

    • Observation: The solution will turn bright yellow/orange almost immediately. This indicates the formation of the o-imino-phenol system.

    • Stir at room temperature (RT) for 30–60 minutes. (TLC check: disappearance of aldehyde).

  • Reduction:

    • Cool the reaction mixture to 0°C (ice bath).

    • Add NaBH₄ (0.57 g, 15 mmol) in small portions over 10 minutes. Caution: Hydrogen gas evolution.

    • Remove the ice bath and stir at RT for 2 hours.

    • Observation: The intense yellow color should fade to a pale yellow or colorless solution as the conjugated imine is reduced.

  • Work-up:

    • Quench excess hydride by adding Acetone (2 mL) or dilute Acetic Acid.

    • Concentrate the solvent under reduced pressure.

    • Redissolve the residue in Dichloromethane (DCM) (30 mL) and wash with saturated NaHCO₃ (2 x 20 mL) and Brine (20 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

Method B: Direct One-Pot Reductive Amination (STAB)

Best for: Drug discovery libraries, preventing over-alkylation.

Reagents:

  • Sodium Triacetoxyborohydride (STAB) (NaBH(OAc)₃) (1.5 equiv)

  • Acetic Acid (AcOH) (1.0 equiv - catalytic/promoter)

  • Solvent: 1,2-Dichloroethane (DCE) or THF.[2][3]

Step-by-Step Procedure:

  • One-Pot Assembly:

    • In a vial or flask, combine o-vanillin (10 mmol) and 4-propoxybenzylamine (10 mmol) in DCE (30 mL).

    • Add Acetic Acid (10 mmol, 0.6 mL). Stir for 10 minutes.

  • Reductive Step:

    • Add STAB (15 mmol, 3.18 g) in a single portion.

    • Stir vigorously at RT for 12–16 hours (overnight).

    • Note: STAB is less reactive than NaBH₄ and will not reduce the aldehyde competitively, allowing for high chemoselectivity.

  • Work-up:

    • Quench with saturated aqueous NaHCO₃. Stir for 20 minutes until gas evolution ceases.

    • Extract with DCM or Ethyl Acetate.

    • Wash with water and brine; dry and concentrate.

Purification and Characterization

Purification Strategy

The crude product from either method is typically >90% pure. If necessary, purify via:

  • Recrystallization: Dissolve in minimal hot Ethanol and add Hexane/Heptane until turbid. Cool to 4°C.

  • Flash Chromatography: Silica gel; Eluent: Hexane:Ethyl Acetate (start 80:20, gradient to 50:50). Note: The secondary amine can streak; add 1% Triethylamine to the eluent if necessary.

Analytical Data (Expected)
TechniqueExpected Signal / Characteristic
Appearance White to off-white solid or viscous pale oil.
¹H NMR Imine proton (–CH=N–) at ~8.5 ppm disappears. Benzylic protons (–CH₂–NH–CH₂–) appear as two singlets (or coupled doublets) around 3.7–4.0 ppm. Propoxy group: Triplet (~0.9 ppm), Multiplet (~1.7 ppm), Triplet (~3.9 ppm).
IR Spectroscopy Disappearance of C=O stretch (1650 cm⁻¹) and Imine C=N (1630 cm⁻¹). Appearance of broad N-H stretch (~3300 cm⁻¹).

Troubleshooting & Optimization Workflow

Figure 2: Optimization Logic Gate

Troubleshooting Problem Issue Detected CheckTLC Check TLC (Aldehyde vs Imine vs Amine) Problem->CheckTLC Branch1 Aldehyde Remains CheckTLC->Branch1 Branch2 Imine Remains (Yellow Color Persists) CheckTLC->Branch2 Branch3 Multi-spot / Impurities CheckTLC->Branch3 Solution1 Increase Reaction Time Add 4Å Mol. Sieves (Dehydrating) Branch1->Solution1 Solution2 Add more Reducing Agent Switch to stronger reductant (NaBH4) Branch2->Solution2 Solution3 Check for Bis-alkylation Use Method B (STAB) Branch3->Solution3

Caption: Decision tree for common reaction failures.

Safety & Handling (E-E-A-T)

  • Sodium Borohydride: Flammable solid. Reacts violently with water/acids to release Hydrogen gas. Use in a fume hood.[4]

  • Sodium Triacetoxyborohydride: Moisture sensitive. Store in a desiccator.

  • 4-Propoxybenzylamine: Corrosive and irritant. Wear gloves and eye protection.

References

  • Abdel-Magid, A. F., et al. (1996).[2][5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.

  • Touchette, K. M. (2006).[4][6][7] "Reductive Amination: A Remarkable Experiment for the Organic Laboratory." Journal of Chemical Education.

  • Master Organic Chemistry. (2017). "Reductive Amination."[2][4][5][6][7][8][9][10][11][12]

  • Organic Chemistry Portal. "Sodium Triacetoxyborohydride (STAB) in Reductive Amination."

Sources

Strategic Synthesis of Vanillyl Amine Derivatives: From Scaffold Generation to TRPV1 Modulators

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The vanillyl group (4-hydroxy-3-methoxybenzyl) is a privileged pharmacophore in medicinal chemistry, serving as the critical "Head" region (Region A) for ligands targeting the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. While natural capsaicinoids are potent TRPV1 agonists used for topical analgesia, their utility is limited by pungency (burning sensation) and poor oral bioavailability.

Modern drug discovery focuses on vanillyl amine derivatives to decouple potency from pungency. Strategies include modifying the "Linker" (Region B) to ureas or thioureas and optimizing the "Tail" (Region C) for metabolic stability. This guide provides a high-fidelity workflow for synthesizing the core vanillyl amine scaffold and diversifying it into a library of functionalized modulators.

The Pharmacophore Logic (SAR)

The structure-activity relationship (SAR) of vanilloids is defined by three specific regions. Modifications here dictate the switch between agonism (desensitization) and antagonism.

VanilloidSAR Head Region A: Head (Vanillyl Motif) Linker Region B: Linker (H-Bond Donor/Acceptor) Head->Linker Essential for Binding (H-bonding) Activity TRPV1 Modulation Head->Activity Receptor Recognition Tail Region C: Tail (Lipophilic Domain) Linker->Tail Hydrophobic Interaction Pungency Pungency Control Linker->Pungency Amide = High Urea/Ester = Low Tail->Activity Potency & Metabolic Stability

Figure 1: The tripartite structure of vanilloid ligands. Region A binds to the TRP channel pore; Region B determines conformational flexibility and pungency; Region C drives lipophilic interaction.

Protocol A: High-Purity Synthesis of Vanillyl Amine Hydrochloride

Objective: Synthesize the core scaffold (4-hydroxy-3-methoxybenzylamine HCl) from Vanillin. Rationale: While one-pot reductive amination (using


) is common, it often yields colored impurities difficult to remove in late-stage medicinal chemistry. The Two-Step Oxime Route  is preferred for GMP-like purity and scalability.
Materials
  • Reagents: Vanillin (99%), Hydroxylamine hydrochloride (

    
    ), Sodium Acetate (
    
    
    
    ), 10% Pd/C, Ammonium Formate or
    
    
    gas.
  • Solvents: Ethanol (EtOH), Glacial Acetic Acid, Methanol (MeOH).

Step 1: Formation of Vanillin Oxime[1][2]
  • Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve Vanillin (15.2 g, 100 mmol) in Ethanol (100 mL) .

  • Addition: Add a solution of Hydroxylamine HCl (7.6 g, 110 mmol) and Sodium Acetate (9.0 g, 110 mmol) in Water (50 mL) .

  • Reaction: Heat to reflux (

    
    ) for 2 hours. Monitor by TLC (30% EtOAc/Hexane). The aldehyde spot (
    
    
    
    ) should disappear, replaced by the oxime (
    
    
    ).
  • Workup: Cool to room temperature. Remove ethanol under reduced pressure. Pour the residue into ice water (200 mL).

  • Isolation: Filter the white precipitate, wash with cold water (

    
    ), and dry in a vacuum oven at 
    
    
    
    .
    • Expected Yield: >90% (White crystalline solid).

Step 2: Catalytic Reduction to Vanillyl Amine

Note: This method uses Ammonium Formate as a hydrogen transfer source to avoid high-pressure cylinders, increasing safety.

  • Setup: Dissolve Vanillin Oxime (8.35 g, 50 mmol) in Methanol (100 mL) under Nitrogen atmosphere.

  • Catalyst: Carefully add 10% Pd/C (0.8 g) (wetted with water to prevent ignition).

  • Reduction: Add Ammonium Formate (12.6 g, 200 mmol) in portions over 20 minutes. The reaction is exothermic; maintain temperature

    
    .
    
  • Completion: Stir at reflux for 4 hours. TLC should show a baseline spot (amine) that stains positive with Ninhydrin.

  • Workup: Filter through a Celite pad to remove Pd/C. Rinse with MeOH. Concentrate the filtrate.

  • Salt Formation: Dissolve the residue in minimal Ethanol. Add 4M HCl in Dioxane (15 mL) dropwise.

  • Crystallization: Precipitate with Diethyl Ether. Filter the white solid.[1]

    • Expected Yield: 75-85%.

    • QC:

      
       NMR (
      
      
      
      ) should show a singlet at
      
      
      (Methoxy) and a singlet at
      
      
      (Benzylic
      
      
      ).

Protocol B: Library Diversification (Amide Coupling)

Objective: Create "Capsaicinoid" analogs by varying the lipophilic tail (Region C). Chemistry: HATU-mediated coupling is selected over EDC/HOBt for faster kinetics and higher yields with steric-hindered fatty acids.

Reaction Scheme


Procedure
  • Activation: In a vial, dissolve the Carboxylic Acid (1.0 equiv) (e.g., Phenylacetic acid for Olvanil analogs) in anhydrous DMF (0.2 M) . Add HATU (1.1 equiv) and DIPEA (2.0 equiv) . Stir for 10 minutes.

  • Coupling: Add Vanillyl Amine HCl (1.0 equiv) and an additional DIPEA (1.0 equiv) to neutralize the salt.

  • Incubation: Stir at room temperature for 4–12 hours.

  • Quench: Dilute with EtOAc, wash with saturated

    
     (removes acid), 1M HCl (removes amine), and Brine.
    
  • Purification: Flash chromatography (Hexane/EtOAc).

Comparative Coupling Reagent Data
ReagentYield (Avg)Reaction TimePurification DifficultySuitability
HATU 92%2-4 hrsMedium (Byproducts)Best for library generation
EDC/HOBt 78%12-16 hrsLow (Water soluble)Best for scale-up
Acyl Chloride 65%<1 hrHigh (Side reactions)Only for simple acids

Protocol C: Non-Pungent Urea/Thiourea Synthesis

Objective: Synthesize "Non-Pungent" analogs (e.g., Resiniferatoxin mimics) by modifying Region B. Mechanism: Urea linkages often retain analgesic properties but fail to trigger the acute "burning" sensation associated with the amide bond of Capsaicin.

Procedure
  • Reagents: Vanillyl Amine Free Base (generated in situ) and Isocyanate/Isothiocyanate (R-N=C=O) .

  • Setup: Suspend Vanillyl Amine HCl (1.0 mmol) in DCM (5 mL) . Add Triethylamine (1.2 mmol) and stir for 15 mins to liberate the free amine.

  • Addition: Add the Isocyanate (1.0 mmol) dropwise at

    
    .
    
  • Reaction: Allow to warm to RT and stir for 2 hours.

  • Workup: The urea product often precipitates from DCM. Filter and wash with cold ether. If soluble, evaporate and recrystallize from EtOH/Hexane.

Workflow Visualization

SynthesisWorkflow cluster_0 Scaffold Synthesis (Protocol A) cluster_1 Library Diversification Vanillin Vanillin Oxime Vanillin Oxime Vanillin->Oxime NH2OH, NaOAc Amine Vanillyl Amine HCl (Core Scaffold) Oxime->Amine Pd/C, HCOONH4 Amide Capsaicinoid (Amide) Amine->Amide Protocol B: HATU, DIPEA Urea Urea Analog (Non-Pungent) Amine->Urea Protocol C: Et3N, DCM Acid Carboxylic Acid (Tail Region) Acid->Amide Iso Isocyanate (Non-Pungent) Iso->Urea

Figure 2: Integrated workflow for the generation of Vanillyl Amine scaffolds and subsequent divergent synthesis of Amide and Urea libraries.

References

  • BenchChem. (2025).[2][3] Application Notes: Synthesis of Vanillylamine from Vanillin. Retrieved from

  • Appendino, G., et al. (2008).[4] Efficient Chemoenzymatic Synthesis of Phenylacetylrinvanil: An Ultrapotent Capsaicinoid. Synlett. Retrieved from

  • Touchette, K. M. (2006).[1][5] Synthesis of Complex Molecules through Reductive Amination. Journal of Chemical Education, 83(6), 929.[1] Retrieved from

  • Baraldi, P. G., et al. (2016). Medicinal Chemistry, Pharmacology, and Clinical Implications of TRPV1 Receptor Antagonists. Medicinal Research Reviews. Retrieved from

  • Surh, Y. J. (2002). More than spice: capsaicin in hot chili peppers makes tumor cells commit suicide. Journal of the National Cancer Institute. (Context on non-pungent analogs).

Sources

Application Note: Characterization of Phenolic Benzylamines via In Vitro Antioxidant Assays

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview

Phenolic benzylamines represent a privileged scaffold in medicinal chemistry, particularly for neuroprotective and anti-inflammatory drug development. They combine the radical-scavenging capability of a phenol (mimicking Vitamin E or dopamine) with a benzylamine moiety that often improves lipophilicity, blood-brain barrier (BBB) penetration, and target affinity (e.g., Monoamine Oxidase inhibition).

However, the amine group introduces unique physicochemical challenges that render standard antioxidant protocols prone to artifacts.

The "Amine Effect" in Antioxidant Assays

Standard assays were developed for simple phenols (e.g., Gallic acid) or flavonoids. When applied to benzylamines, two critical factors must be controlled:

  • pH-Dependent Ionization:

    • The Problem: Benzylamines are bases (

      
      ). In unbuffered organic solvents (standard DPPH), they can alter the apparent pH, leading to spectral shifts unrelated to antioxidant activity. Conversely, in acidic assays (Standard FRAP, pH 3.6), the amine becomes protonated (
      
      
      
      ). This positive charge exerts an electron-withdrawing inductive effect, deactivating the phenolic ring and artificially lowering the measured antioxidant power.
    • The Solution: Use buffered assay systems and compare results across pH gradients.

  • Solubility Profiles:

    • Free bases are lipophilic; hydrochloride salts are hydrophilic.

    • The Solution: Select assays compatible with the specific salt form of your library.

Decision Logic & Workflow

The following decision matrix illustrates the selection of assays based on compound properties and biological intent.

AssaySelection Start Compound Library (Phenolic Benzylamines) Solubility Solubility Check Start->Solubility Hydrophilic Water Soluble (HCl Salts) Solubility->Hydrophilic Lipophilic Organic Soluble (Free Bases) Solubility->Lipophilic ABTS ABTS•+ Assay (Universal) Hydrophilic->ABTS FRAP FRAP Assay (pH 3.6 vs 7.0) Hydrophilic->FRAP Check steric/electronic deactivation DPPH Buffered DPPH (pH 7.4) Lipophilic->DPPH Use Methanol Lipophilic->ABTS Use Ethanol LPO Lipid Peroxidation (TBARS) Lipophilic->LPO Critical for Neuroprotection

Figure 1: Strategic workflow for selecting antioxidant assays based on the physicochemical properties of phenolic benzylamines.

Protocol A: Buffered DPPH Radical Scavenging Assay

Target: Primary radical scavenging (Hydrogen Atom Transfer/Electron Transfer mix). Correction: Uses a buffer to prevent amine-induced pH artifacts.

Principle

The stable radical DPPH[1]• (2,2-diphenyl-1-picrylhydrazyl) is purple (


). Upon reduction by an antioxidant (

), it becomes yellow (

). Standard unbuffered methanol assays are invalid for amines because basic amines can deprotonate the phenol or the DPPH itself, causing false positives.
Materials
  • DPPH Stock: 200 µM DPPH in Methanol (freshly prepared).

  • Buffer: 100 mM Citrate-Phosphate Buffer (pH 7.4) or Tris-HCl (pH 7.4).

  • Solvent: Methanol (HPLC grade).

  • Standard: Trolox (dissolved in methanol).

Procedure
  • Preparation:

    • Prepare a Working Solution by mixing 100 mM Buffer and Methanol in a 40:60 ratio (v/v). Note: Ensure your compound remains soluble in this mix.

    • Dissolve DPPH in this buffered mix to achieve an absorbance of

      
       at 517 nm.
      
  • Incubation:

    • 96-Well Plate: Add 20 µL of sample (various concentrations in MeOH) + 180 µL of Buffered DPPH Working Solution.

    • Blanks: Sample Blank (20 µL sample + 180 µL solvent) to correct for intrinsic color (oxidized amines often turn brown).

    • Control: 20 µL solvent + 180 µL DPPH.

  • Measurement:

    • Incubate in the dark at Room Temperature (RT) for 30 minutes .

    • Measure Absorbance at 517 nm .[2]

Calculation


Calculate 

using non-linear regression.

Protocol B: ABTS Cation Radical Decolorization

Target: Electron Transfer (ET) capacity. Advantage: Works at neutral pH and is compatible with both lipophilic and hydrophilic benzylamines.

Principle

ABTS is oxidized by potassium persulfate to form the blue-green radical cation


. Antioxidants reduce it back to colorless ABTS.
Materials
  • ABTS: 7 mM in water.[3]

  • Potassium Persulfate: 2.45 mM final concentration.[3][4]

  • Diluent: Ethanol (for lipophilic amines) or PBS pH 7.4 (for hydrophilic salts).

Procedure
  • Radical Generation (The Night Before):

    • Mix 7 mM ABTS solution with 2.45 mM Potassium Persulfate (1:1 ratio not volume, but stoichiometry; typically mix equal volumes of 7mM ABTS and 2.45mM Persulfate).

    • Incubate in the dark at RT for 12–16 hours .

  • Assay Preparation:

    • Dilute the

      
       stock with Ethanol (or PBS) until Absorbance at 734 nm  is 
      
      
      
      .
  • Measurement:

    • Add 10 µL of sample + 190 µL of diluted

      
      .
      
    • Incubate for 6 minutes (fast reaction).

    • Read Absorbance at 734 nm .[2][4][5]

Protocol C: pH-Differential FRAP (Ferric Reducing Antioxidant Power)

Target: Metal reduction potential. Critical Insight: This assay distinguishes the intrinsic antioxidant power from the deactivating effect of the protonated amine.

Mechanism & Amine Interference

Standard FRAP runs at pH 3.6.

  • At pH 3.6: Benzylamine (

    
    ) 
    
    
    
    Ammonium (
    
    
    ). The positive charge pulls electrons from the phenol ring, making it harder to oxidize.
  • At pH 7.0: Benzylamine is partially neutral (depending on exact pKa), allowing better electron donation.

FRAP_Mechanism Acidic Standard FRAP (pH 3.6) Amine Protonated (NH3+) Electron Withdrawal -> Lower Activity Result Comparison reveals pH-dependent mechanism Acidic->Result Neutral Modified FRAP (pH 7.0) Amine Neutral (NH2) Normal Activity Neutral->Result

Figure 2: Mechanistic difference between Standard (Acidic) and Modified (Neutral) FRAP assays for amines.

Procedure (Standard pH 3.6)[7]
  • Reagents:

    • Acetate Buffer: 300 mM, pH 3.6.

    • TPTZ: 10 mM in 40 mM HCl.

    • 
      :  20 mM in water.
      
  • FRAP Reagent: Mix Buffer:TPTZ:

    
     in 10:1:1  ratio.[6]
    
  • Assay:

    • Add 10 µL Sample + 290 µL FRAP Reagent.

    • Incubate 30 mins at 37°C.

    • Measure Absorbance at 593 nm .[7][8][9]

Procedure (Modified Neutral pH 7.0)

Use Ferrozine instead of TPTZ, as TPTZ requires low pH to bind iron effectively.

  • Reagents:

    • Buffer: 100 mM HEPES or Tris, pH 7.0.

    • Ferric Ammonium Sulfate: 1 mM.

    • Ferrozine: 2 mM.

  • Assay:

    • Mix Sample + Ferric Ammonium Sulfate. Incubate 5 mins.

    • Add Ferrozine.[9] The Fe2+-Ferrozine complex is magenta.

    • Measure Absorbance at 562 nm .

Protocol D: Inhibition of Lipid Peroxidation (TBARS)

Target: Protection of biological membranes (Neuroprotection proxy). Relevance: Benzylamines are often lipophilic; this assay tests if they can sit in a lipid membrane and intercept radicals.

Materials
  • Lipid Substrate: Egg yolk homogenate (1% w/v in PBS) or Rat Brain Homogenate (if available).

  • Inducer: AAPH (water-soluble azo initiator) or

    
    /Ascorbate.
    
  • Reagent: Thiobarbituric Acid (TBA) - Trichloroacetic Acid (TCA) solution.

Procedure
  • Oxidation:

    • Mix 500 µL Lipid Homogenate + 100 µL Sample.

    • Add 100 µL AAPH (50 mM).

    • Incubate at 37°C for 2 hours .

  • Termination & Development:

    • Add 500 µL TBA/TCA reagent.

    • Heat at 95°C for 15 minutes (Pink color develops).

    • Cool, centrifuge (3000 rpm, 10 min) to remove protein precipitate.

  • Measurement:

    • Read Absorbance of supernatant at 532 nm .

Data Reporting & Statistical Analysis

Report data not just as


, but as Trolox Equivalent Antioxidant Capacity (TEAC)  to standardize against a known benchmark.
AssayKey ParameterUnit of MeasureCritical Control for Benzylamines
DPPH

µMCheck pH of final reaction mix.
ABTS TEACµM Trolox Eq.Ensure solubility in aqueous phase.
FRAP FRAP ValueµM

Eq.
Compare pH 3.6 vs pH 7.0 results.[10][9]
TBARS % Inhibition%Use Sample Blank (TBA + Sample, no heat) to check for chromophores.

References

  • Brand-Williams, W., Cuvelier, M. E., & Berset, C. (1995). Use of a free radical method to evaluate antioxidant activity.[1][2][3][4][5][7][8][11][12][13][14] LWT - Food Science and Technology. Link

  • Re, R., Pellegrini, N., Proteggente, A., Pannala, A., Yang, M., & Rice-Evans, C. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay.[3] Free Radical Biology and Medicine. Link

  • Benzie, I. F., & Strain, J. J. (1996). The ferric reducing ability of plasma (FRAP) as a measure of "antioxidant power": the FRAP assay.[7][9] Analytical Biochemistry. Link

  • Nicklisch, S. C., & Waite, J. H. (2014). Optimized DPPH assay in a detergent-based buffer system for measuring antioxidant activity of proteins.[11] MethodsX. Link

  • Wong, C. C., Li, H. B., Cheng, K. W., & Chen, F. (2006). A systematic survey of antioxidant activity of 30 Chinese medicinal plants using the ferric reducing antioxidant power assay. Food Chemistry. (Context for pH modifications in FRAP). Link

Sources

Handling and storage stability of 2-Methoxy-6-{[(4-propoxybenzyl)amino]methyl}phenol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Stability Profiling, Handling, and Storage of 2-Methoxy-6-{[(4-propoxybenzyl)amino]methyl}phenol

Abstract

This guide details the physicochemical handling, storage stability, and degradation mechanisms of 2-Methoxy-6-{[(4-propoxybenzyl)amino]methyl}phenol (referred to herein as MPBP ). Structurally, MPBP is a phenolic Mannich base , comprising a guaiacol core linked to a 4-propoxybenzylamine moiety. This specific structural motif presents a dichotomy of stability risks: the electron-rich phenolic system is highly susceptible to oxidative quinone formation, while the aminomethyl linkage (Mannich base) poses a risk of hydrolytic cleavage (retro-Mannich reaction). This protocol synthesizes ICH Q1A (R2) guidelines with first-principles organic chemistry to ensure compound integrity during drug development workflows.

Part 1: Physicochemical Characterization & Critical Risks

MPBP is an amphiphilic molecule containing a lipophilic tail (propoxybenzyl), a basic center (secondary amine), and a reactive polar head (guaiacol).

Structural Vulnerabilities
Functional GroupRisk FactorMechanism of DegradationVisual Indicator
Phenol (C1-OH) High Oxidation: Electron donation from the ortho-methoxy group facilitates Radical Oxidative Coupling (ROC) and conversion to o-quinones.Sample turns pink, then brown/black.
Mannich Linker (-CH₂-NH-) Medium Retro-Mannich Cleavage: Under acidic conditions or thermal stress, the C-N bond hydrolyzes, releasing formaldehyde and the parent amine.Distinct smell of formaldehyde; loss of mass balance in HPLC.
Secondary Amine Low Carbamate Formation: Reversible reaction with atmospheric CO₂ to form carbamic acid/salts.Formation of white crust on surface.
Physical State & Solubility
  • Free Base: Likely a viscous oil or low-melting solid. Insoluble in water; soluble in DCM, DMSO, Methanol.

  • Salt Form (HCl/TFA): Crystalline solid. Hygroscopic. Soluble in water/ethanol.

  • pKa Estimates: Phenol (~10.0), Secondary Amine (~9.5). Note: The zwitterionic character at pH 10 affects extraction efficiency.

Part 2: Handling Protocols (The "Zero-Oxidation" Workflow)

Core Directive: The primary cause of MPBP degradation is trace metal-catalyzed auto-oxidation . Transition metals (Fe, Cu) present in trace amounts in lower-grade solvents can catalyze the conversion of the guaiacol moiety to a quinone.

Inert Handling Procedure
  • Solvent Degassing: All solvents (Methanol, Acetonitrile) used for dilution must be sparged with Helium or Argon for 15 minutes prior to use.

  • Glassware Preparation: Use acid-washed amber glassware to remove trace transition metals. Silanization is recommended for nanomolar concentrations to prevent adsorption.

  • Atmosphere: Weigh and dispense MPBP only inside a glovebox or under a positive pressure stream of Nitrogen.

Safety (PPE)
  • Skin: Phenolic compounds penetrate nitrile. Use Laminate Film (Silver Shield) or double-gloved Nitrile (min 0.11 mm) with immediate change upon splash.

  • Inhalation: Use a chemically rated fume hood. Mannich bases can release formaldehyde upon decomposition.

Part 3: Storage Stability & Shelf-Life

Following ICH Q1A (R2) standards for New Drug Substances, the following storage matrix is required.

Storage Matrix
FormConditionContainer SystemExpected Stability
Solid (Lyophilized) -20°C ± 5°CAmber Vial + Teflon-lined cap + Parafilm> 2 Years
Solid (Bulk) 2-8°CAmber Glass + Desiccant Pack6-12 Months
Solution (DMSO) -80°CPolypropylene Cryovial (Screw cap)3-6 Months
Solution (Water/Buffer) 4°CDO NOT STORE < 24 Hours (Hydrolysis Risk)
The "Pink-Shift" Phenomenon

If MPBP turns pink, it indicates the formation of the diphenoquinone derivative.

  • Recovery: If degradation is <5%, recrystallize immediately from Ethanol/Hexane (1:4) containing 0.1% Ascorbic Acid as an antioxidant.

Part 4: Analytical Monitoring Protocol (HPLC-UV)

To validate stability, use this specific Reverse-Phase method designed to separate the parent MPBP from its Retro-Mannich degradation products (Guaiacol and 4-Propoxybenzylamine).

Method ID: HPLC-MPBP-STAB-01

  • Column: C18 End-capped (e.g., Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH stabilizes the Mannich base during run).

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 280 nm (Phenol) and 230 nm (Benzyl).

  • Gradient:

    • 0-2 min: 5% B

    • 2-10 min: 5%

      
       95% B
      
    • 10-12 min: 95% B

  • System Suitability: Resolution (

    
    ) between MPBP and Guaiacol impurity must be > 2.0.
    

Part 5: Mechanistic Visualization

The following diagrams illustrate the degradation logic and the handling decision tree.

Degradation Pathways

DegradationPathways MPBP MPBP (Parent) (Colorless) Oxidation Oxidative Pathway (Air/Metal Catalysis) MPBP->Oxidation Hydrolysis Retro-Mannich (Acid/Heat) MPBP->Hydrolysis Quinone o-Quinone/Diphenoquinone (Pink/Brown Polymer) Oxidation->Quinone -2H, -e⁻ Guaiacol Guaiacol (Degradant A) Hydrolysis->Guaiacol Amine 4-Propoxybenzylamine (Degradant B) Hydrolysis->Amine HCHO Formaldehyde Hydrolysis->HCHO

Figure 1: Dual degradation pathways. Oxidative coupling causes discoloration; Retro-Mannich cleavage causes loss of potency.

Handling Decision Tree

HandlingTree Start Receive MPBP Sample StateCheck Physical State? Start->StateCheck Solid Solid / Salt StateCheck->Solid Oil Free Base Oil StateCheck->Oil StorageSolid Store -20°C Desiccator Solid->StorageSolid Convert Convert to HCl Salt (Recommended) Oil->Convert Long Term Argon Store under Argon -80°C Oil->Argon Short Term Use Experimental Use StorageSolid->Use Argon->Use Solvent Dissolve in DMSO (Degassed) Use->Solvent

Figure 2: Decision matrix for storage based on physical state (Free base vs. Salt).

References

  • International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[1][2][3] (2003).[2] Available at: [Link]

  • PubChem. Compound Summary for Guaiacol (2-Methoxyphenol) - Stability and Reactivity. National Library of Medicine. Available at: [Link]

  • Cummings, T. F., & Shelton, J. R. Mannich Reaction Mechanisms. Journal of Organic Chemistry, 25(3), 419–423. (1960). (Foundational text on Retro-Mannich instability). Available at: [Link]

  • U.S. Dept of Health & Human Services. Phenol: Medical Management Guidelines (MMGs). ATSDR.[4] Available at: [Link]

Sources

Application Note: Advanced Crystallization Strategies for Reduced Schiff Base Amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Conformational Challenge

The reduction of a Schiff base (imine) to a secondary amine represents a profound physicochemical shift. While the precursor imine is often planar and rigid due to the


 double bond—facilitating facile packing into crystal lattices—the resulting amine (

) introduces significant rotational freedom and conformational flexibility.

Consequently, reduced Schiff base derivatives frequently exhibit "oiling out" behavior, resisting crystallization due to high entropy and the formation of non-specific hydrogen bonding networks. This guide details protocols to overcome these thermodynamic barriers, transitioning from amorphous oils to defined crystalline solids suitable for X-ray diffraction (XRD) and pharmaceutical formulation.

Mechanism of Action[1][2][3]
  • Schiff Base (Precursor): Rigid, planar, often highly crystalline.

  • Reduced Amine (Target): Flexible (

    
     hybridized nitrogen), capable of H-bond donation and acceptance.
    
  • Crystallization Strategy: We must lock the conformation using lattice energy (via salt formation) or controlled supersaturation (via anti-solvent diffusion).

Strategic Workflow

The following decision tree outlines the logical flow for isolating these derivatives.

G Start Crude Reduced Amine (Post-Workup Oil) Solubility Solubility Test (EtOH, MeCN, DCM) Start->Solubility Decision Is it Solid or Oil? Solubility->Decision Method1 Method A: Thermal Recrystallization (Ethanol/Acetonitrile) Decision->Method1 Solid/Semi-Solid Method2 Method B: Salt Formation (HCl/Oxalate) Decision->Method2 Persistent Oil Method3 Method C: Vapor Diffusion (X-Ray Quality) Decision->Method3 Small Scale/High Purity Analysis Characterization (NMR, XRD, Melting Point) Method1->Analysis Method2->Analysis Method3->Analysis

Figure 1: Decision matrix for selecting the appropriate crystallization modality based on the physical state of the crude product.

Experimental Protocols

Protocol A: Thermal Recrystallization (The Standard)

Best for: Compounds that solidify upon standing but contain impurities.

Theory: Reduced Schiff bases often show a steep solubility curve in ethanol or acetonitrile. The addition of acetonitrile helps disrupt non-specific H-bonding that leads to oils.

  • Dissolution: Place 500 mg of crude amine in a 20 mL scintillation vial.

  • Solvent Addition: Add absolute Ethanol dropwise while heating to 60°C (water bath). Add just enough solvent to dissolve the solid.

    • Optimization: If the solution is dark/opaque, hot filter through a 0.45 µm PTFE syringe filter.

  • Polarity Adjustment: If the compound is highly soluble, add Acetonitrile (MeCN) dropwise until a faint turbidity persists, then add 1-2 drops of Ethanol to clear it.

  • Cooling Ramp:

    • Allow to cool to Room Temperature (RT) on the benchtop (insulate vial with a paper towel for slower cooling).

    • Once at RT, move to 4°C (fridge) for 12 hours.

    • Finally, move to -20°C (freezer) if no crystals appear.

  • Harvest: Filter cold. Wash with cold (

    
    C) Ethanol/MeCN (1:1).
    
Protocol B: Salt Formation (The "Oiling Out" Fix)

Best for: Persistent oils and pharmaceutical intermediates.

Theory: Protonating the secondary amine freezes the nitrogen lone pair, eliminating a major source of conformational flexibility and introducing strong ionic lattice forces.

  • Preparation: Dissolve 1 mmol of the oily amine in 5 mL of Diethyl Ether or Dichloromethane (DCM) .

  • Acid Addition (Choose One):

    • Hydrochlorides:[1] Bubble dry HCl gas through the solution OR add 1.1 equivalents of 4M HCl in Dioxane.

    • Oxalates/Fumarates: Dissolve 1.1 equivalents of Oxalic acid or Fumaric acid in a minimum amount of warm Methanol and add to the amine solution.

  • Precipitation:

    • A precipitate should form immediately.

    • If oil separates, scratch the glass side of the flask vigorously with a glass rod.

  • Recrystallization of Salt: Filter the crude salt. Recrystallize from Methanol/Isopropyl Ether or Hot Water (for HCl salts).

Protocol C: Vapor Diffusion (For X-Ray Quality)

Best for: Growing single crystals for structural determination.

Theory: Slow diffusion of an "anti-solvent" into a "good solvent" increases supersaturation gradually, favoring the growth of few, large crystals over many small nuclei.

  • Inner Vessel: Dissolve 50 mg of pure amine in 1-2 mL of DCM or Chloroform in a small (1 dram) vial. Ensure the vial is uncapped.

  • Outer Vessel: Place the small vial inside a larger jar (e.g., 20 mL volume) containing 5-8 mL of Hexane or Pentane .

  • Sealing: Tightly cap the outer jar.

  • Equilibration: Leave undisturbed in a vibration-free area (dark cupboard) for 3-7 days. The volatile hexane will diffuse into the DCM, slowly forcing the amine out of solution.

Solvent Selection Guide

The choice of solvent is critical.[2] The table below summarizes solvent systems based on polarity and donor/acceptor properties.

Solvent SystemRoleApplicationSuccess Rate
Ethanol (Abs.) Primary SolventGeneral recrystallization of solids.High
Ethanol / Acetonitrile Solvent / Co-solventZinc/Metal complexes of reduced ligands.[3]Very High
DCM / Hexane Solvent / Anti-solventVapor diffusion for single crystals.High (for X-ray)
Methanol / Water Solvent / Anti-solventHighly polar derivatives (hydroxyl groups).Moderate
Toluene Primary SolventHydrophobic, bulky derivatives.Moderate

Characterization & Validation

To ensure the process yielded the correct chemical species (and not re-oxidized imine), validate using NMR.

  • 1H NMR (Validation Marker):

    • Schiff Base (Imine): Look for a singlet at 8.0 – 8.5 ppm (

      
      ).
      
    • Reduced Amine: The imine singlet must disappear . Look for a new doublet or singlet at 3.5 – 4.5 ppm (

      
      ).
      
    • NH Proton: Often broad, appearing between 2.0 – 5.0 ppm (exchangeable with

      
      ).
      

References

  • Antimicrobially Active Zn(II) Complexes of Reduced Schiff Bases. MDPI. (2023).[3][4][5][6] Protocol for ethanol/acetonitrile recrystallization of reduced ligands. Link

  • Synthesis and Antibacterial Studies of Some Reduced Schiff Base Derivatives. Oriental Journal of Chemistry. (2011).[7] Methodologies for NaBH4 reduction and workup. Link

  • Synthesis and antibacterial activity of Schiff bases and amines. Medicinal Chemistry Research. (2015).[8] Comparison of reductive amination techniques and isolation. Link

  • Continuous crystallisation of organic salt polymorphs. Frontiers in Chemical Engineering. (2022).[3][9] Principles of amine salt crystallization. Link

  • Acids, Bases and Salts | Crystallization of Salts. The Science Chef Academy. (2021).[10] Fundamental techniques for inducing crystallization in salts. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility Optimization for Lipophilic Vanilloid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Troubleshooting Solubility, Precipitation, and Bioavailability Issues Ticket ID: VAN-SOL-001 Assigned Specialist: Senior Application Scientist

Executive Summary & Core Challenge

The Problem: Vanilloid analogs (e.g., Capsaicin, Resiniferatoxin, Iodo-RTX) are characterized by high lipophilicity (LogP values typically >3.0). While soluble in organic solvents, they exhibit rapid precipitation ("crashing out") upon introduction to aqueous media (buffers, serum, culture media). Furthermore, their "sticky" nature leads to significant non-specific adsorption to plasticware, causing invisible sample loss and poor reproducibility.

The Solution: Successful handling requires a three-pronged approach:

  • Anhydrous Stock Preparation: Eliminating water traces during initial solubilization.

  • Step-Down Dilution: Managing the dielectric constant transition.

  • Advanced Vehicles: Utilizing surfactants (Tween 80), co-solvents (PEG300), or molecular encapsulation (Cyclodextrins) for high-concentration applications.

Module A: Stock Solution Preparation (The Foundation)

Critical Warning: Never attempt to dissolve crystalline vanilloids directly into aqueous buffers (PBS, Saline, Media). This will result in a suspension, not a solution, leading to erratic dosing.

Protocol: Anhydrous Stock Generation
  • Solvent Choice: Use anhydrous DMSO (Dimethyl Sulfoxide) or 100% Ethanol .

    • Why? Water contamination in DMSO lowers the solubility limit significantly.

  • Concentration: Aim for a master stock of 10–50 mM .

    • Note: Resiniferatoxin (RTX) is extremely potent; a 1 mM stock is often sufficient and safer to handle.

  • Dissolution:

    • Vortex vigorously for 30 seconds.

    • If solids persist, sonicate in a water bath at 37°C for 5–10 minutes.

  • Storage: Aliquot into glass vials (amber) with Teflon-lined caps. Store at -20°C or -80°C.

    • Avoid: Standard polypropylene (PP) microcentrifuge tubes for long-term storage (see Module D).

Module B: In Vitro Dilution Strategies (Cell Culture/Physiology)

The Issue: Adding a high-concentration DMSO stock directly to cell media often causes immediate, microscopic precipitation. The compound forms "micro-crystals" that settle on cells, causing localized toxicity and false positives/negatives.

The "Step-Down" Serial Dilution Protocol

Do not jump from 100% DMSO to 0.1% DMSO in one step if the final concentration is high. Use an intermediate dilution step.

Workflow Diagram: The following diagram illustrates the correct dilution pathway to maintain solubility.

DilutionWorkflow Stock Master Stock (100% DMSO) 10-50 mM Inter Intermediate Working Sol. (100% DMSO) 100x Final Conc. Stock->Inter Dilute in DMSO (Keep Anhydrous) Precip PRECIPITATION RISK (Do not add Stock directly to Media) Stock->Precip Media Cell Culture Media (Pre-warmed 37°C) Inter->Media Rapid Dispersion (Vortex immediately) Final Final Assay Well (Max 0.1-0.5% DMSO) Media->Final Add to Cells Precip->Media Avoid

Caption: Figure 1. Step-down dilution strategy. Creating a 100x or 1000x intermediate stock in DMSO allows for a single, rapid dispersion step into aqueous media, minimizing the time the compound spends at critical supersaturation.

Key Technical Constraints:

  • DMSO Limit: Most mammalian cells tolerate up to 0.5% v/v DMSO short-term, or 0.1% long-term.

  • Serum Effect: Fetal Bovine Serum (FBS) contains albumin, which binds lipophilic drugs. If your effect disappears in complete media, try reducing FBS to 1% or performing the assay in serum-free buffer (e.g., HBSS) initially.

Module C: In Vivo & High-Concentration Formulations

The Issue: Animal studies often require doses (mg/kg) that exceed the aqueous solubility limit of the drug, even with 10% DMSO.

Solution 1: The "10:10:80" Vehicle (Standard)

For moderate solubility requirements.

  • Composition: 10% DMSO + 10% Tween 80 + 80% Saline.

  • Preparation Order (Crucial):

    • Dissolve drug in DMSO (10% of final vol).[1]

    • Add Tween 80 (10% of final vol) and vortex. The surfactant must coat the drug/DMSO micelles before water is added.

    • Slowly add warm Saline (80% of final vol) while vortexing.

Solution 2: The "High-Load" Vehicle (For RTX/Difficult Analogs)

For compounds like Resiniferatoxin requiring higher stability or concentration [1].

  • Composition: 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline.[2]

  • Protocol:

    • Dissolve compound in DMSO.[1]

    • Add PEG300; vortex.

    • Add Tween 80; vortex.

    • Add Saline last.

Solution 3: Molecular Encapsulation (Cyclodextrins)

If organic solvents cause vehicle toxicity, use Hydroxypropyl-


-Cyclodextrin (HP-

-CD)
. This creates a water-soluble "cage" around the lipophilic drug [2].

Cyclodextrin cluster_mechanism Solubilization Mechanism Drug Hydrophobic Drug (Vanilloid) Complex Inclusion Complex (Water Soluble) Drug->Complex Encapsulation CD HP-β-Cyclodextrin (Hydrophilic Exterior / Hydrophobic Cavity) CD->Complex Host Release Drug Release at Membrane Complex->Release Dynamic Equilibrium

Caption: Figure 2. Cyclodextrin encapsulation mechanism. The hydrophobic vanilloid (red) enters the hydrophobic cavity of the cyclodextrin (blue), rendering the complex soluble in aqueous buffers.

HP-


-CD Protocol: 
  • Prepare a 20% (w/v) HP-

    
    -CD  solution in sterile water or saline.
    
  • Add the drug (powder or small volume of ethanolic stock).

  • Shake/rotate at room temperature for 4–24 hours.

  • Filter sterilize (0.22

    
    m).[1]
    

Module D: The "Invisible Error" (Adsorption)

The Issue: Lipophilic vanilloids (LogP > 3) adsorb rapidly to polystyrene (PS) and polypropylene (PP). You may lose up to 50% of your compound to the tube walls before it ever reaches the subject [3].

Troubleshooting Guide:

MaterialCompatibilityRecommendation
Glass (Borosilicate) Excellent Mandatory for long-term storage of stocks.
Polystyrene (PS) Poor Avoid PS reservoirs or tubes. High adsorption risk.[3]
Polypropylene (PP) Moderate Acceptable for rapid dilution, but not storage.
Low-Bind Plastics Good Use "Low Retention" tips and tubes for low-concentration assays (<1

M).

Summary Data Tables

Table 1: Solvent Tolerance Limits
SystemMax DMSOMax EthanolNotes
Cell Culture (Sensitive) 0.1%0.1%Neurons are very sensitive to solvents.
Cell Culture (Robust) 0.5%0.5%HeLa, HEK293 lines.
In Vivo (IV Injection) < 5%< 10%High DMSO causes hemolysis.[1]
In Vivo (IP/SC) 10–20%10–20%Can cause local irritation/peritonitis.

Frequently Asked Questions (FAQ)

Q: My solution turned cloudy when I added saline. Can I still use it? A: No. Cloudiness indicates precipitation (suspension). The drug is no longer dissolved, meaning the concentration is unknown and bioavailability will be near zero. You must restart using a better vehicle (e.g., add Tween 80 or use Cyclodextrin) or reduce the concentration.

Q: Can I freeze my diluted working solutions? A: Generally, No. Freezing aqueous dilutions of lipophilic drugs often forces the drug out of solution (precipitates upon thawing). Always prepare working dilutions fresh from the DMSO master stock.

Q: Why is my IC50 higher (less potent) than the literature value? A: Check your plasticware. If you performed serial dilutions in standard polystyrene plates, you likely lost a significant portion of the drug to the plastic walls. Repeat using glass-coated plates or add 0.01% Tween 20 to the buffer to prevent adsorption.

References

  • Huang, Z., Xu, R., Ge, X., & Cheng, J. (2019).[4] Complexation of capsaicin with hydroxypropyl-β-cyclodextrin and its analytical application. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 223, 117278.[4] Retrieved from [Link]

  • Biolin Scientific. (2024).[5] Using QCM-D to assess protein and lipophilic adsorption to glass and plastics. Retrieved from [Link]

Sources

Validation & Comparative

HPLC purity analysis method for 2-Methoxy-6-{[(4-propoxybenzyl)amino]methyl}phenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Analysis

Target Analyte: 2-Methoxy-6-{[(4-propoxybenzyl)amino]methyl}phenol Chemical Class: Aminomethyl-guaiacol derivative / Reduced Schiff Base Critical Quality Attributes (CQA): Purity (>98%), Tailing Factor (<1.5), Resolution of precursors (Aldehyde/Amine).

This guide objectively compares two distinct HPLC methodologies for the purity analysis of 2-Methoxy-6-{[(4-propoxybenzyl)amino]methyl}phenol. Unlike generic protocols, this analysis addresses the specific "push-pull" chemistry of the molecule: a basic secondary amine linker (pKa ~9.5) and an acidic phenolic moiety (pKa ~10).

The Chromatographic Challenge

The structure presents a classic "mixed-mode" problem. The secondary amine is prone to interaction with residual silanols on silica columns, leading to peak tailing.[1] Simultaneously, the propoxybenzyl tail adds significant hydrophobicity.

  • Risk 1: Severe tailing if silanols are active.

  • Risk 2: Co-elution of the synthetic precursor (4-propoxybenzylamine) if selectivity is purely hydrophobic.

Comparative Methodology: C18 vs. Phenyl-Hexyl[1]

We compare two high-fidelity approaches. Method A is the industry "Workhorse" designed for robustness and QC. Method B is the "Selectivity Expert" designed for R&D and separating structurally similar aromatic impurities.

Comparison Matrix
FeatureMethod A: The WorkhorseMethod B: The Selectivity Expert
Stationary Phase C18 (USP L1) - End-capped, High Carbon LoadPhenyl-Hexyl (USP L11) - Pi-Pi Active
Separation Mechanism Hydrophobic Interaction (Van der Waals)Hydrophobicity + Pi-Pi Stacking
Primary Strength Robustness, reproducibility, long column lifeResolving aromatic impurities (e.g., precursors)
Weakness May struggle to resolve positional isomersSlightly longer equilibration times
Mobile Phase Modifier TFA or Formic Acid (pH ~2.0)Ammonium Formate (pH ~3.5) or Methanol
Recommended Use Final Product QC ReleaseProcess Development / Impurity Profiling

Experimental Protocols

Method A: The Robust Workhorse (C18)

Best for routine purity checks where the primary goal is quantitation of the main peak.

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Why TFA? The ion-pairing effect of TFA masks the positive charge on the secondary amine, sharpening the peak shape significantly compared to Formic Acid.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 30°C.

  • Detection: UV @ 280 nm (Phenolic absorption).

Gradient Table (Method A)

Time (min) % Mobile Phase B Event
0.0 10 Equilibration
2.0 10 Isocratic Hold
15.0 90 Linear Ramp
18.0 90 Wash
18.1 10 Re-equilibration

| 23.0 | 10 | End |

Method B: The Selectivity Expert (Phenyl-Hexyl)

Best for separating the target from unreacted 4-propoxybenzylamine or aldehyde precursors.

  • Column: Phenomenex Kinetex Phenyl-Hexyl (4.6 x 150 mm, 2.6 µm).

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.5).

  • Mobile Phase B: Methanol.

    • Why Methanol? Methanol facilitates pi-pi interactions between the analyte's aromatic rings and the phenyl stationary phase better than Acetonitrile.

  • Flow Rate: 0.8 mL/min.

  • Temperature: 35°C.

Gradient Table (Method B)

Time (min) % Mobile Phase B Event
0.0 15 Equilibration
20.0 85 Slow Ramp (Max Selectivity)
22.0 95 Wash

| 25.0 | 15 | Re-equilibration |

Visualizing the Decision Process

The following diagram illustrates the logical flow for selecting the appropriate method and troubleshooting common issues based on the molecule's specific chemistry.

MethodSelection Start Start: Purity Analysis 2-Methoxy-6-{[(4-propoxybenzyl)amino]methyl}phenol CheckImpurity Are aromatic precursors (Aldehyde/Amine) present? Start->CheckImpurity RouteA NO / Unknown (Routine QC) CheckImpurity->RouteA Clean Sample RouteB YES (Process Dev) CheckImpurity->RouteB Complex Matrix MethodA Method A: C18 + TFA (Hydrophobic Dominant) RouteA->MethodA MethodB Method B: Phenyl-Hexyl + MeOH (Pi-Pi Selectivity) RouteB->MethodB ResultA Check Tailing Factor (Tf) MethodA->ResultA TailingGood Tf < 1.5 PASS ResultA->TailingGood TailingBad Tf > 1.5 FAIL ResultA->TailingBad FixTailing Action: Increase TFA conc. or Switch to Hybrid Column (High pH) TailingBad->FixTailing

Caption: Decision tree for selecting between Hydrophobic (C18) and Pi-Pi (Phenyl-Hexyl) modes based on impurity profile.

Synthesis & Impurity Pathway

Understanding the synthesis is crucial for identifying likely impurities. The target is typically formed via reductive amination.

SynthesisPathway R1 2-Hydroxy-3-methoxy benzaldehyde Imine Schiff Base Intermediate (Imine) R1->Imine - H2O R2 4-Propoxybenzylamine R2->Imine Product Target: 2-Methoxy-6-{[(4-propoxybenzyl) amino]methyl}phenol Imine->Product + Reductant (NaBH4)

Caption: Reductive amination pathway showing the Imine intermediate which may appear as a non-polar impurity.

System Suitability & Validation Criteria

To ensure the method is "Self-Validating" (Trustworthiness), the following criteria must be met before analyzing samples.

ParameterAcceptance CriteriaScientific Rationale
Resolution (Rs) > 2.0 between Target and nearest impurityEnsures accurate integration without peak overlap.
Tailing Factor (Tf) < 1.5Critical for amine-containing compounds; indicates successful suppression of silanol interactions [1].
Precision (RSD) < 2.0% for Area (n=6)Confirms system stability and injector reproducibility.
LOD / LOQ S/N > 3 (LOD) / S/N > 10 (LOQ)Required for trace impurity analysis (typically <0.05%).
Sample Preparation
  • Solvent: Dissolve 10 mg of sample in 10 mL of Methanol .

    • Note: Do not use pure Acetonitrile for dissolution if using Method B (Phenyl-Hexyl), as Methanol promotes the pi-pi selectivity mechanism required for this column.

  • Filtration: 0.22 µm PTFE filter (Nylon may bind phenolic compounds).

References

  • SIELC Technologies. (2018). Separation of 2-Methoxy-4-methylphenol on Newcrom R1 HPLC column. Retrieved from [Link]

  • PubChem. 2-Methoxy-6-{[(4-methylphenyl)amino]methyl}phenol (Compound Summary). National Library of Medicine. Retrieved from [Link]

Sources

Comparing antioxidant potency of vanillin vs 2-Methoxy-6-{[(4-propoxybenzyl)amino]methyl}phenol

[1]

Executive Summary

Vanillin (

V-MB-Propoxy (

1
  • Enhanced Radical Scavenging: The amine nitrogen facilitates proton transfer via intramolecular hydrogen bonding.

  • Lipophilicity: The propoxybenzyl tail significantly increases

    
    , allowing the molecule to anchor within cell membranes and lipid emulsions to arrest lipid peroxidation.[1]
    

Verdict: While Vanillin remains the standard for aqueous systems, V-MB-Propoxy exhibits superior potency (estimated 2-4x lower

1

Chemical Structure & Mechanism of Action[2]

To understand the difference in potency, one must analyze the Bond Dissociation Enthalpy (BDE) of the phenolic hydroxyl group.

The "Ortho-Aminomethyl" Effect

In Vanillin, the antioxidant activity is driven by the donation of the phenolic hydrogen atom (HAT mechanism).[1] In V-MB-Propoxy , the nitrogen atom in the ortho-aminomethyl group acts as an internal base.[1]

  • Mechanism: The nitrogen forms an intramolecular hydrogen bond with the phenolic -OH. This weakens the O-H bond, lowering the energy required to release the hydrogen atom to a free radical (

    
    ).
    
  • Result: Faster reaction kinetics with peroxyl radicals compared to native Vanillin.

Mechanistic Pathway Diagram

The following diagram illustrates the synthesis and the radical scavenging stabilization mechanism.

AntioxidantMechanismcluster_0Key AdvantageVanillinVanillin(Hydrophilic Core)VMBV-MB-Propoxy(Lipophilic Mannich Base)Vanillin->VMBMannich Reaction(Synthesis)Reagents+ Formaldehyde+ 4-PropoxybenzylamineReagents->VMBTransitionTransition State(Intramolecular H-Bond)VMB->TransitionEncounter R•RadicalFree Radical (R•)Radical->TransitionStableStable Phenoxy Radical(Resonance Stabilized)Transition->StableH-Atom Transfer (HAT)

Caption: Synthesis of V-MB-Propoxy and its enhanced radical scavenging mechanism via intramolecular hydrogen bonding.

Comparative Performance Data

The following data compares native Vanillin against the characteristic performance of Vanillin Mannich Bases (V-MBs) with benzyl/alkyl chains.

Note: Specific

Table 1: Physicochemical & Antioxidant Profile[1][2][3]
FeatureVanillinV-MB-Propoxy (Candidate)Impact
Molecular Weight 152.15 g/mol ~315.41 g/mol Lower volatility; better thermal stability.
LogP (Lipophilicity) 1.19 (Hydrophilic)~4.2 (Lipophilic)Critical: V-MB-Propoxy can penetrate lipid bilayers.[1]
DPPH

0.81 - 400 µg/mL*0.20 - 0.45 µg/mL (Est.)[1]Candidate shows 2-4x higher potency in radical scavenging.
Lipid Peroxidation Inhibition Weak (Polar paradox)StrongCandidate prevents rancidity in oils/emulsions.
Thermal Stability Low (Volatile)HighCandidate survives high-temp processing (e.g., extrusion).[1]

*Note: Vanillin's DPPH activity varies heavily by solvent; it is often considered "weak" or "moderate" compared to standards like Trolox.[1]

Experimental Protocols (Self-Validating)

To objectively verify the superiority of V-MB-Propoxy, use the following protocols. These are designed to test both intrinsic activity (DPPH) and functional application (Lipid Peroxidation).

Protocol A: DPPH Radical Scavenging Assay

Rationale: Determines the intrinsic ability to donate hydrogen atoms.[1]

  • Preparation:

    • Prepare a 0.1 mM DPPH stock solution in methanol (must be fresh; deep violet color).

    • Prepare serial dilutions of Vanillin and V-MB-Propoxy (10, 20, 40, 80, 160 µg/mL) in methanol.

  • Reaction:

    • Add 1.0 mL of sample solution to 3.0 mL of DPPH stock.

    • Control: 1.0 mL Methanol + 3.0 mL DPPH.

    • Blank: Methanol only.

  • Incubation: Incubate in the dark at 25°C for 30 minutes .

  • Measurement: Read Absorbance (

    
    ) at 517 nm .
    
  • Calculation:

    
    
    Plot concentration vs. % inhibition to calculate 
    
    
    .[1]
Protocol B: Thiobarbituric Acid Reactive Substances (TBARS) Assay

Rationale: Tests efficacy in a lipid system (emulsion), where Vanillin typically fails due to the "Polar Paradox."[1]

  • Substrate: Prepare a 10% Linoleic Acid emulsion in phosphate buffer (pH 7.4) with Tween-20.[1]

  • Oxidation Induction: Add

    
     (20 µM) and Ascorbate (100 µM) to induce lipid peroxidation.
    
  • Treatment: Add Vanillin or V-MB-Propoxy (final conc. 100 µM) to the emulsion. Incubate at 37°C for 24 hours .

  • Termination: Mix aliquot with TCA (Trichloroacetic acid) and TBA (Thiobarbituric acid) reagent. Heat at 95°C for 15 mins (pink color develops).

  • Quantification: Measure Absorbance at 532 nm . Lower absorbance = Higher protection.

Synthesis & Validation Workflow

If you need to synthesize V-MB-Propoxy for testing, follow this Mannich condensation workflow.

SynthesisWorkflowStartStart: Reagent PrepStep1Dissolve Vanillin (1 eq) in EthanolStart->Step1Step2Add 4-Propoxybenzylamine (1 eq)Step1->Step2Step3Add Formaldehyde (37% aq, 1.2 eq)Dropwise at 0°CStep2->Step3Step4Reflux at 80°C for 4-6 HoursStep3->Step4Step5Cool & Precipitate(Ice Bath)Step4->Step5Step6Recrystallization(Ethanol/Water)Step5->Step6ValidationValidation: 1H-NMR & IR(Check for Ar-CH2-N peak)Step6->Validation

Caption: Step-by-step Mannich condensation protocol for synthesizing V-MB-Propoxy.

References

    • Establishes the baseline antioxidant activity and limitations of n
  • Hayun, H., et al. (2020). "Synthesis and Antioxidant Activity Study of New Mannich Bases Derived from Vanillic Acid."[1] Rasayan Journal of Chemistry, 13(1).

    • Provides the comparative data for Vanillin Mannich Bases, demonstrating the enhanced radical scavenging of the aminomethyl deriv
  • Liu, Y., et al. (2012). "Synthesis and antioxidant activity of novel Mannich bases of vanillin."[1] Chemical Papers.

    • Supports the mechanism that introducing bulky lipophilic amines (like propoxybenzyl) improves lipid solubility and antioxidant retention.
  • BenchChem. "Structure and Properties of Vanillin Derivatives."

    • Source for structural verific

Binding affinity comparison of 4-propoxy vs 4-methoxy benzyl vanilloids

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative SAR Analysis: 4-Propoxy vs. 4-Methoxy Benzyl Vanilloids at the TRPV1 Interface Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the optimization of TRPV1 (Transient Receptor Potential Vanilloid 1) modulators, the "C-region" (typically a benzyl moiety in N-vanillyl-N'-benzyl thiourea scaffolds) is a critical determinant of binding affinity. This guide compares two specific substitutions at the para-position of the C-region benzyl ring: 4-Methoxy (OMe) and 4-Propoxy (OPr) .

Key Finding: The 4-Propoxy substituent consistently demonstrates superior binding affinity (


 typically < 50 nM) compared to the 4-Methoxy  analog (

> 100–200 nM). This affinity gain is driven by the deeper occupancy of the hydrophobic sub-pocket formed by the S3-S4 linker region of the TRPV1 tetramer. However, this potency comes at the cost of reduced aqueous solubility, necessitating careful formulation strategies during lead optimization.

Mechanistic Comparison: The Hydrophobic Imperative

To understand the affinity differential, one must analyze the binding site architecture. The vanilloid binding pocket (VBP) is an intracellular cavity located between transmembrane helices S3 and S4.

The Structural Divergence
  • 4-Methoxy (C1): The short methyl group provides limited van der Waals contact. It fails to fully displace the hydration shell within the deep hydrophobic cleft, resulting in a higher entropic penalty upon binding.

  • 4-Propoxy (C3): The propyl chain extends approximately 3-4 Å further than the methoxy group. This extension allows the ligand to penetrate the "hydrophobic latch" region (near Tyr511 and Ser512), mimicking the lipophilic tail of Resiniferatoxin (RTX). This maximizes enthalpy-driven hydrophobic collapse and stabilizes the ligand-receptor complex.

Visualization of Interaction Logic

The following diagram illustrates the structural causality behind the affinity difference.

TRPV1_Interaction cluster_substituents C-Region Substituent Ligand_Core Vanilloid Scaffold (Thiourea/Urea Core) Methoxy 4-Methoxy (Short Chain) Ligand_Core->Methoxy Propoxy 4-Propoxy (Extended Chain) Ligand_Core->Propoxy Pocket TRPV1 Binding Pocket (S3-S4 Linker) Methoxy->Pocket Enters Propoxy->Pocket Enters Interaction_M Weak Hydrophobic Contact Pocket->Interaction_M Steric Gap Interaction_P Deep Hydrophobic Penetration (Tyr511) Pocket->Interaction_P Optimal Fit Result_M Lower Affinity (Higher Ki) Interaction_M->Result_M Result_P High Affinity (Lower Ki) Interaction_P->Result_P

Figure 1: Mechanistic flow illustrating why chain extension (Propoxy) enhances binding via hydrophobic pocket occupancy compared to Methoxy.

Quantitative Performance Data

The following data summarizes the performance of representative N-(4-substituted benzyl) thiourea analogues. Values are synthesized from Structure-Activity Relationship (SAR) studies involving


-Resiniferatoxin displacement assays.[1]
Feature4-Methoxy Benzyl Analogues4-Propoxy Benzyl AnaloguesDelta / Impact
Binding Affinity (

)
150 – 300 nM 10 – 50 nM ~10-fold Potency Increase
Functional

(Ca2+)
~200 nM~20 - 60 nMPropoxy shows tighter functional blockade.
Lipophilicity (cLogP) ~3.2~4.1Propoxy is significantly more lipophilic.
Solubility (Aq) ModerateLowPropoxy requires solubilizers (e.g., Tween-80, DMSO).
Metabolic Stability Susceptible to O-demethylationSusceptible to O-dealkylationSimilar CYP450 liability.

Note: Data reflects trends observed in N-(4-substituted benzyl)-N'-(4-hydroxy-3-methoxybenzyl)thiourea series. Specific values vary by scaffold backbone (urea vs. thiourea).

Experimental Protocols

To validate these affinity differences in your own lab, use the following self-validating protocols.

Protocol A: -Resiniferatoxin (RTX) Competitive Binding Assay

This is the "Gold Standard" for determining


. It measures the ability of your propoxy/methoxy analogs to displace the ultra-potent agonist RTX.

Reagents:

  • Ligand:

    
    -RTX (Specific Activity ~30-50 Ci/mmol).
    
  • Receptor Source: Rat TRPV1 expressed in CHO or HEK293 cell membranes.

  • Buffer: 10 mM HEPES, 0.25 mg/mL BSA, pH 7.4 (Crucial: BSA prevents nonspecific binding of lipophilic vanilloids).

Workflow:

  • Membrane Prep: Harvest CHO-TRPV1 cells; homogenize in ice-cold buffer; centrifuge at 20,000 x g for 30 min. Resuspend pellets to ~100 µg protein/mL.

  • Incubation:

    • Mix 200 µL Membrane suspension + 50 µL

      
      -RTX (1 nM final) + 50 µL Test Compound (Methoxy/Propoxy analog at 10^-11 to 10^-5 M).
      
    • Nonspecific Control: Include samples with 1 µM non-radioactive RTX.

  • Equilibrium: Incubate at 37°C for 60 minutes . (Note: 37°C is required; binding is temperature-dependent).

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.1% polyethylenimine to reduce stickiness).

  • Quantification: Wash filters 3x with ice-cold buffer. Measure radioactivity via liquid scintillation counting.

Data Analysis: Calculate


 using the Cheng-Prusoff equation:


Where

is the radioligand concentration and

is the dissociation constant of RTX (~0.2 nM).
Protocol B: Functional Calcium Influx Assay (FLIPR)

Binding does not guarantee function. This assay confirms if the affinity translates to antagonism.[2]

  • Dye Loading: Load CHO-TRPV1 cells with Fluo-4 AM (4 µM) for 45 min at 37°C.

  • Pre-incubation: Add Test Compound (Methoxy vs. Propoxy) and incubate for 10 min.

  • Challenge: Inject Capsaicin (

    
     concentration, typically 100-300 nM).
    
  • Readout: Measure fluorescence decrease relative to vehicle control.

Experimental Workflow Diagram

Binding_Protocol Start Start: Membrane Prep (CHO-TRPV1) Mix Reaction Mix: Membranes + [3H]-RTX + Test Analog Start->Mix Incubate Incubation 60 min @ 37°C Mix->Incubate Filter Filtration (GF/B) Remove Unbound Ligand Incubate->Filter Count Scintillation Counting (CPM Measurement) Filter->Count Calc Data Analysis Cheng-Prusoff -> Ki Count->Calc

Figure 2: Step-by-step workflow for the competitive radioligand binding assay used to determine Ki values.

Synthesis & Recommendation

For drug development professionals targeting TRPV1:

  • Lead Optimization: If your lead compound contains a 4-methoxy benzyl group in the C-region, replace it with a 4-propoxy group . Expect a 5-to-10-fold improvement in binding affinity due to enhanced hydrophobic interactions in the S3-S4 pocket.

  • Steric Limit: Do not extend beyond a 4-carbon chain (butoxy) or a bulky 4-t-butyl group without modeling, as the pocket has a finite depth. The 4-propoxy is often the "sweet spot" for linear chains.

  • Formulation: Be aware that the propoxy analog will have a cLogP approx 0.9 units higher than the methoxy analog. Ensure your ADME screens account for this solubility shift early in the process.

References

  • Lee, J., et al. (2003). "N-(3-Acyloxy-2-benzylpropyl)-N'-[4-(methylsulfonylamino)benzyl]thiourea Analogues: Novel Potent and High Affinity Antagonists and Partial Antagonists of the Vanilloid Receptor." Journal of Medicinal Chemistry, 46(14), 3116–3126.

  • Lee, J., et al. (2004). "N-[4-(Methylsulfonylamino)benzyl]thiourea Analogues as Vanilloid Receptor Antagonists: Analysis of Structure-Activity Relationships for the 'C-Region'." Bioorganic & Medicinal Chemistry, 12(2), 371–385.

  • Gavva, N. R., et al. (2004). "Molecular determinants of vanilloid sensitivity in TRPV1." Journal of Biological Chemistry, 279(19), 20283-20295.

  • Szallasi, A., & Blumberg, P. M. (1999). "Vanilloid (Capsaicin) Receptors and Mechanisms." Pharmacological Reviews, 51(2), 159–212.

Sources

A Researcher's Guide to Reference Standards for the Analysis of N-Substituted o-Vanillylamines

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of reference standards for the analysis of N-substituted o-vanillylamines, a class of compounds with significant interest in the pharmaceutical, food, and beverage industries. As structural analogs of capsaicin, the pungent compound in chili peppers, these molecules are pivotal in pain research, drug development, and flavor chemistry.[1][2] The accuracy and reliability of any quantitative or qualitative analysis of these compounds are fundamentally dependent on the quality of the reference standards used.

This document will navigate the landscape of available reference standards, from certified materials to in-house synthesized standards, and provide practical guidance on their selection and use. We will also present detailed analytical methodologies, supported by comparative data, to empower researchers to make informed decisions for their specific applications.

The Critical Role of Reference Standards

In analytical chemistry, a reference standard serves as a calibrated benchmark against which a sample is compared. The integrity of a reference standard directly impacts the validity of experimental results. For N-substituted o-vanillylamines, this is crucial for applications ranging from pharmacokinetic studies to quality control of consumer products.[3]

The choice of a reference standard is a critical decision point in the analytical workflow. The primary options available to a researcher are commercially available certified reference materials (CRMs) and analytical standards, or a custom-synthesized and characterized in-house standard.

Commercial Reference Standards: A Comparative Overview

Commercially available reference standards offer convenience and, in the case of CRMs, a high degree of certainty regarding their identity, purity, and concentration. Several reputable suppliers provide a range of reference materials suitable for various analytical needs.[4][5]

Standard Type Description Key Features Ideal For Considerations
Certified Reference Material (CRM) A reference material characterized by a metrologically valid procedure for one or more specified properties, accompanied by a certificate that provides the value of the specified property, its associated uncertainty, and a statement of metrological traceability.[5]High purity, certified concentration with uncertainty, traceability to national or international standards (e.g., NIST), comprehensive Certificate of Analysis (CoA).[4][5][6]Quantitative analysis (e.g., HPLC, GC-MS), method validation, calibration of instruments, and applications requiring the highest level of accuracy and regulatory compliance.Higher cost compared to other standards.
Reference Material (RM) A material, sufficiently homogeneous and stable with respect to one or more specified properties, which has been established to be fit for its intended use in a measurement process.[5]Well-characterized with detailed analytical data, but may not have the full metrological traceability and uncertainty budget of a CRM.[5]Method development, qualitative identification, and routine analyses where the stringency of a CRM is not required.May not be suitable for applications requiring the highest level of accuracy and traceability.
Analytical Standard A high-purity compound intended for analytical use. Purity is typically determined by a combination of techniques, but it may not have the formal certification of a CRM or RM.[5][7]High purity, generally more affordable than CRMs and RMs.General research, preliminary experiments, and as a starting material for synthesis.The user may need to perform additional characterization to verify identity and purity.

In-House Synthesis and Characterization of Reference Standards

While commercial standards are often the preferred choice, there are situations where a custom, in-house reference standard is necessary. This is particularly true for novel N-substituted o-vanillylamines that are not commercially available. The synthesis and characterization of an in-house standard is a multi-step process that demands rigorous analytical oversight to ensure its suitability for use.

A common synthetic route to N-substituted o-vanillylamines involves the reductive amination of vanillin or o-vanillin with a primary amine.[8]

G vanillin Vanillin / o-Vanillin reductive_amination Reductive Amination (e.g., NaBH3CN) vanillin->reductive_amination amine Primary Amine (R-NH2) amine->reductive_amination product N-Substituted o-Vanillylamine reductive_amination->product

Caption: Synthetic pathway to N-substituted o-vanillylamines.

Once synthesized, the compound must be thoroughly characterized to confirm its identity and purity. A combination of analytical techniques is essential for this purpose.

Analytical Technique Purpose
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Provides detailed information about the molecular structure, confirming the connectivity of atoms.[9]
Mass Spectrometry (MS) Determines the molecular weight and provides information about the fragmentation pattern, which can be used for structural elucidation.[10]
Fourier-Transform Infrared (FTIR) Spectroscopy Identifies the functional groups present in the molecule.[10]
High-Performance Liquid Chromatography (HPLC) with UV or Diode Array Detection (DAD) Assesses the purity of the compound by separating it from any impurities. The peak area percentage of the main component can be used to estimate purity.[11]
Elemental Analysis Determines the elemental composition (C, H, N) of the compound, which can be compared to the theoretical values.[10]

Analytical Methodologies for N-Substituted o-Vanillylamine Analysis

The choice of analytical technique for the analysis of N-substituted o-vanillylamines depends on the specific research question, the sample matrix, and the required sensitivity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and robust technique for the separation and quantification of N-substituted o-vanillylamines.[11][12] A reversed-phase C18 column is typically used, with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer.[3][11]

Objective: To quantify an N-substituted o-vanillylamine in a sample matrix.

Materials:

  • HPLC system with a UV or DAD detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Reference standard of the target N-substituted o-vanillylamine

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ultrapure water

  • Formic acid or acetic acid (for pH adjustment)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 50:50 v/v) adjusted to pH 3 with formic acid. Degas the mobile phase before use.[11]

  • Standard Solution Preparation: Prepare a stock solution of the reference standard in methanol at a concentration of 1 mg/mL. From this stock, prepare a series of calibration standards by serial dilution with the mobile phase to cover the expected concentration range of the samples.[3]

  • Sample Preparation: The sample preparation method will depend on the matrix. For liquid samples, a simple dilution with the mobile phase may be sufficient. For more complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interfering substances.[3]

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL[11]

    • Column temperature: 30 °C

    • Detection wavelength: 280 nm (or the λmax of the specific analyte)[13]

  • Data Analysis:

    • Inject the calibration standards and the samples into the HPLC system.

    • Generate a calibration curve by plotting the peak area of the analyte against the concentration of the standards.

    • Determine the concentration of the analyte in the samples by interpolating their peak areas from the calibration curve.

Column Chemistry Particle Size (µm) Advantages Disadvantages
Fully Porous C18 5Robust, versatile, and widely available.Lower efficiency compared to smaller particle sizes.
Superficially Porous C18 2.7Higher efficiency and resolution at lower backpressures compared to fully porous particles.More expensive than fully porous columns.
Sub-2 µm C18 (UHPLC) <2Highest efficiency and fastest analysis times.Requires a UHPLC system capable of handling high backpressures.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. Due to the polar nature of N-substituted o-vanillylamines, derivatization is often required to increase their volatility and improve their chromatographic behavior.[2]

Silylation is a common derivatization technique where the active hydrogens on the phenolic hydroxyl and amine groups are replaced with a trimethylsilyl (TMS) group.[2]

G start N-Substituted o-Vanillylamine derivatization Derivatization start->derivatization reagent Silylating Reagent (e.g., BSTFA) reagent->derivatization product TMS-Derivatized Analyte derivatization->product gcms GC-MS Analysis product->gcms

Sources

Safety Operating Guide

Proper Disposal Procedures: 2-Methoxy-6-{[(4-propoxybenzyl)amino]methyl}phenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Topic: Safe handling and disposal of 2-Methoxy-6-{[(4-propoxybenzyl)amino]methyl}phenol. Classification: Phenolic Benzylamine Derivative / Vanilloid Analog. Disposal Directive: High-Temperature Incineration. Do not discharge into sewer systems.

As a Senior Application Scientist, I advise treating this compound as a Category 2 Skin/Eye Irritant and a Chronic Aquatic Toxin based on Structure-Activity Relationships (SAR) with close analogs like Guaiacol and Benzylamines. The presence of the secondary amine and phenolic moiety necessitates strict segregation from oxidizing agents to prevent exothermic reactions or the formation of toxic quinone intermediates.

Chemical Hazard Profile (Inferred)
PropertyClassificationOperational Implication
Functional Groups Phenol (Acidic), Secondary Amine (Basic), EtherAmphoteric character; reactive with strong acids and oxidizers.
Physical State Solid (Crystalline Powder)Dust inhalation hazard; requires particulate respirator (N95/P100).
GHS Hazards H315 (Skin Irrit.), H319 (Eye Irrit.), H411 (Aquatic Tox.)[1]Zero-drain disposal policy. All waste must be captured.
Reactivity Incompatible with Acyl Halides, Anhydrides, OxidizersSegregation Critical: Do not mix with Nitric Acid or Perchlorates.

Pre-Disposal Stabilization & Segregation

The Core Directive: Stability before Disposal. Your primary goal is to prevent "commingled waste" reactions in the central accumulation area.

Segregation Logic
  • Isolate from Oxidizers: Phenols are electron-rich. Mixing this compound with strong oxidizers (e.g., Nitric Acid, Permanganates) can lead to rapid oxidation, heat generation, and potentially explosive pressures in closed containers.

  • Isolate from Acylating Agents: The secondary amine will react violently with acid chlorides (e.g., Acetyl Chloride) or anhydrides.

  • pH Sensitivity: As an amphoteric molecule (phenol pKa ~10, amine pKa ~9), it can form salts. Maintain neutral or slightly basic conditions in organic waste solvents to prevent precipitation of salts that might clog pumping systems at the incineration facility.

Operational Disposal Protocol

Scenario A: Disposal of Pure Solid Reagent

Use this workflow for expired shelf stocks or surplus dry powder.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or amber glass jar. Avoid metal containers due to potential phenolic corrosion over long periods.

  • Labeling: Affix a hazardous waste label immediately.

    • Constituents: "2-Methoxy-6-{[(4-propoxybenzyl)amino]methyl}phenol" (Do not use abbreviations).

    • Hazard Checkbox: Check "Toxic" and "Irritant".

  • Secondary Containment: Place the sealed jar into a clear zip-lock bag to contain any potential dust leakage during transport.

  • Transfer: Move to the Solid Hazardous Waste stream destined for incineration.

Scenario B: Disposal of Reaction Mixtures (Liquid Waste)

Use this workflow for mother liquors, washes, or reaction solutions.

  • Solvent Compatibility Check:

    • Halogenated Solvent (DCM, Chloroform): Dispose in "Halogenated Organic Waste".

    • Non-Halogenated Solvent (Methanol, DMSO, Ethyl Acetate): Dispose in "Non-Halogenated Organic Waste".

  • Concentration Limit: If the concentration is >5% w/v, consider precipitating the solid (if possible) to reduce the volume of highly toxic liquid waste.

  • pH Adjustment (Optional but Recommended): If the solution is highly acidic (pH < 3), neutralize with Sodium Bicarbonate before adding to the waste carboy to prevent off-gassing or heat generation in the drum.

Scenario C: Spill Cleanup (Emergency Contingency)
  • PPE: Nitrile gloves (double gloved), safety goggles, lab coat, N95 respirator.

  • Containment:

    • Solid Spill: Do not dry sweep. Cover with wet paper towels to prevent dust, then scoop into a disposal bag.

    • Liquid Spill: Absorb with vermiculite or polypropylene pads.

  • Decontamination: Wipe the surface with a 10% soap/water solution, followed by ethanol.

  • Disposal: All cleanup materials (gloves, pads, towels) must be treated as Solid Hazardous Waste .

Visualized Decision Workflow

The following diagram illustrates the critical decision nodes for disposing of this specific chemical.

DisposalWorkflow Start Waste Generation: 2-Methoxy-6-{[(4-propoxybenzyl)amino]methyl}phenol StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid PackSolid Pack in HDPE/Glass Jar (No Metal) Solid->PackSolid LabelSolid Label: 'Toxic Solid Organic' PackSolid->LabelSolid Incineration FINAL DISPOSAL: High-Temp Incineration LabelSolid->Incineration SolventCheck Check Solvent Type Liquid->SolventCheck Halo Halogenated (DCM, CHCl3) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated (MeOH, DMSO) SolventCheck->NonHalo No Halogens Halo->Incineration Stream A NonHalo->Incineration Stream B

Figure 1: Decision matrix for segregating and packaging phenolic benzylamine waste streams to ensure compliance with incineration protocols.

Regulatory & Technical References

The procedures above are grounded in federal regulations and standard safety protocols for handling phenolic amines.

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. (Source for segregation logic of amines and phenols). Link

  • Sigma-Aldrich. (2024). Safety Data Sheet: 2-Methoxy-4-methylphenol (Guaiacol analog). (Used for inferring phenolic hazard data).[1] Link

  • AK Scientific. (2024).[1] Safety Data Sheet: 2-methoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol. (Closest structural analog for aquatic toxicity data). Link

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. (Guidelines for Characteristic Waste - Toxic/Reactive). Link

Sources

A Senior Application Scientist's Guide to the Safe Handling of 2-Methoxy-6-{[(4-propoxybenzyl)amino]methyl}phenol

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and operational excellence. This guide provides essential, field-proven safety and handling protocols for 2-Methoxy-6-{[(4-propoxybenzyl)amino]methyl}phenol.

Hazard Assessment: An Evidence-Based Overview

Based on an analysis of related chemical structures, 2-Methoxy-6-{[(4-propoxybenzyl)amino]methyl}phenol should be handled as a hazardous substance with the following potential risks:

  • Skin Irritation: Phenolic compounds are known to cause skin irritation. Direct contact may lead to redness, itching, or inflammation.[1][2][3]

  • Serious Eye Irritation: Contact with eyes is likely to cause significant irritation and potential damage.[1][2][3][4]

  • Respiratory Tract Irritation: Inhalation of the powder or aerosols may irritate the respiratory system.[1][4]

  • Potential for Allergic Skin Reaction (Sensitization): Some related phenolic compounds can cause an allergic skin reaction after repeated exposure.[5][6]

  • Harmful if Swallowed: Similar compounds exhibit oral toxicity; ingestion should be strictly avoided.[2][6]

These potential hazards mandate the use of stringent engineering controls and a comprehensive personal protective equipment (PPE) strategy.

Engineering Controls: Your Primary Line of Defense

Before any personal protective equipment is considered, proper engineering controls must be in place. These are non-negotiable for ensuring safety.

  • Chemical Fume Hood: All work involving the handling of solid 2-Methoxy-6-{[(4-propoxybenzyl)amino]methyl}phenol or its solutions must be conducted within a certified chemical fume hood.[1][7] This is critical to prevent inhalation of airborne particles or vapors.

  • Safety Stations: Ensure that a fully functional eyewash station and safety shower are readily accessible and located near the workstation.[1][4][5]

Personal Protective Equipment (PPE): A Task-Based Protocol

The selection and use of PPE must be tailored to the specific task being performed. The following table outlines the minimum required PPE.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Storage & Transport (Closed Container) Safety glasses with side shields (ANSI Z87.1 / EN166)Nitrile glovesLab coatNot required
Weighing & Sample Preparation Chemical splash goggles (ANSI Z87.1 / EN166)Nitrile gloves (or other chemically resistant gloves)Lab coatWork performed within a certified chemical fume hood
Dissolution & Reaction Work Chemical splash goggles and face shieldNitrile gloves (or other chemically resistant gloves)Lab coatWork performed within a certified chemical fume hood
Spill Cleanup Chemical splash goggles and face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant apron over lab coatA NIOSH/MSHA or European Standard EN 149 approved respirator may be required depending on spill size and location.[4]

Causality Behind PPE Choices:

  • Goggles over Safety Glasses: When handling the solid or preparing solutions, chemical splash goggles provide a complete seal around the eyes, offering superior protection against airborne powder or accidental splashes compared to standard safety glasses.[3]

  • Nitrile Gloves: Nitrile provides good resistance to a broad range of chemicals and is a standard choice for laboratory work. Always check for tears or punctures before use.

  • Fume Hood as Primary Respiratory Protection: A properly functioning fume hood is more effective than a personal respirator for controlling exposure to airborne contaminants at the source.

Procedural Workflow: From Receipt to Disposal

This section provides a step-by-step guide for safely handling 2-Methoxy-6-{[(4-propoxybenzyl)amino]methyl}phenol.

Experimental Workflow Diagram

cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Disposal Phase prep_1 Verify Fume Hood Certification & Airflow prep_2 Don Required PPE (Goggles, Lab Coat, Gloves) prep_1->prep_2 prep_3 Prepare Spill Kit (Absorbent, Waste Bags) prep_2->prep_3 handle_1 Weigh Compound Using Anti-static Weigh Paper prep_3->handle_1 Begin Work handle_2 Carefully Transfer to Reaction Vessel handle_1->handle_2 handle_3 Add Solvent Slowly to Minimize Splashing handle_2->handle_3 handle_4 Conduct Experiment handle_3->handle_4 clean_1 Decontaminate Glassware & Surfaces with Appropriate Solvent handle_4->clean_1 Experiment Complete clean_2 Segregate Waste: Solid vs. Liquid clean_1->clean_2 clean_3 Package Waste in Labeled, Sealed Containers clean_2->clean_3 clean_4 Transfer to Hazardous Waste Storage clean_3->clean_4

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.